Ethyl 1-hydroxy-2-naphthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUMBFXFQZOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495869 | |
| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33950-71-9 | |
| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-hydroxy-2-naphthoate chemical properties
Technical Guide: Ethyl 1-hydroxy-2-naphthoate
PART 1: EXECUTIVE SUMMARY & CRITICAL CORRECTION
Subject: Ethyl 1-hydroxy-2-naphthoate CAS Registry Number: 33950-71-9 (Corrected) Chemical Class: Naphthoic Acid Ester / Phenolic Ester[1][2][3][4]
:::danger CRITICAL TECHNICAL CORRECTION: CAS MISMATCH The CAS number 13241-28-6 provided in the initial query corresponds to Chrysophanol 8-O-β-D-glucopyranoside (Pulmatin), a complex anthraquinone glycoside.[2][3][4] This guide focuses exclusively on the chemical entity requested: Ethyl 1-hydroxy-2-naphthoate , which is assigned CAS 33950-71-9 .[2][3][4] Researchers must verify the CAS registry to prevent catastrophic errors in procurement or synthesis.[2][3][4] :::
Executive Overview: Ethyl 1-hydroxy-2-naphthoate is a bifunctional naphthalene derivative characterized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl at C1 and the carbonyl oxygen of the ester at C2.[2][3][4] This structural feature dictates its unique spectroscopic signature, reduced phenolic acidity, and specific reactivity profile.[2][3][4] It serves as a pivotal intermediate in the synthesis of azo dyes, fluorescent probes, and bioactive heterocyclic scaffolds.[2][3][4]
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE
The molecule features a naphthalene core substituted with a hydroxyl group and an ethyl ester moiety in an ortho relationship.[2][3][4] The proximity of these groups creates a stable six-membered pseudo-ring via hydrogen bonding.[2][3]
| Property | Data | Technical Context |
| IUPAC Name | Ethyl 1-hydroxy-2-naphthoate | Alternate: 1-Hydroxy-2-naphthalenecarboxylic acid ethyl ester |
| CAS Number | 33950-71-9 | Distinct from the acid (CAS 86-48-6) and methyl ester (CAS 948-03-8).[2][3] |
| Molecular Formula | C₁₃H₁₂O₃ | MW: 216.23 g/mol |
| Physical State | Low-melting solid or viscous oil | Melting point is significantly lower than the parent acid (195°C) due to esterification disrupting intermolecular H-bonding.[2][3][4] |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, EtOH, Toluene.[3][4] Insoluble in water.[2][3][4] |
| pKa (Phenol) | >10 (Estimated) | The phenolic proton is less acidic than typical naphthols due to stabilization by the IMHB.[2][3][4] |
| Key Spectral Feature | ¹H NMR δ ~13–14 ppm | The chelated phenolic proton appears extremely downfield, diagnostic of the IMHB.[3][4] |
PART 3: SYNTHETIC ROUTES & PRODUCTION
The synthesis of Ethyl 1-hydroxy-2-naphthoate is typically achieved via acid-catalyzed Fischer esterification of 1-hydroxy-2-naphthoic acid.[2][3][4] This method is preferred for its atom economy and scalability compared to acyl chloride or alkyl halide routes.[2][3][4]
Core Synthesis Workflow (Fischer Esterification)
The reaction is an equilibrium process driven to completion by the removal of water or the use of excess ethanol.[2][3][4]
Figure 1: Acid-catalyzed synthesis pathway converting the naphthoic acid precursor to the ethyl ester.[2][3][4]
PART 4: REACTIVITY & FUNCTIONALIZATION
The chemical behavior of Ethyl 1-hydroxy-2-naphthoate is dominated by two factors: the activation of the naphthalene ring by the hydroxyl group and the stabilizing effect of the IMHB.[2][3][4]
Intramolecular Hydrogen Bonding (IMHB)
The proton of the C1-OH group is tightly bound to the C2-carbonyl oxygen.[2][3][4]
-
Consequence: Resistance to O-alkylation/acylation under mild conditions.[2][3] Strong bases (e.g., NaH, K₂CO₃ in DMF) are required to deprotonate the phenol for O-functionalization.[2][3][4]
-
Spectroscopy: Large Stokes shift in fluorescence due to Excited State Intramolecular Proton Transfer (ESIPT).[2][3][4]
Electrophilic Aromatic Substitution (EAS)
The C1-OH group is an ortho/para director.[2][3][4] Since the C2 position is blocked by the ester, electrophiles attack primarily at C4 .[2][3][4]
-
Diazo Coupling: Reaction with diazonium salts at C4 yields azo dyes.[2][3][4]
-
Halogenation: Bromination/Chlorination occurs selectively at C4.[2][3][4]
Figure 2: Reactivity map highlighting the C4-susceptibility and conditions required for O-functionalization.[2][3][4]
PART 5: EXPERIMENTAL PROTOCOLS
Protocol 1: Synthesis of Ethyl 1-hydroxy-2-naphthoate
Standard Operating Procedure for Research Scale (10g)
Reagents:
-
Absolute Ethanol (100 mL)
-
Toluene (50 mL, optional for azeotropic distillation)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. (For higher yields, use a Dean-Stark trap with Toluene/Ethanol mix to remove water).[2][3][4]
-
Addition: Charge the flask with 1-hydroxy-2-naphthoic acid and ethanol. Add H₂SO₄ dropwise with stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes; Acid stays at baseline/low Rf, Ester moves to higher Rf).
-
Workup:
-
Purification: Evaporate solvent. If the product is an oil, it may crystallize upon standing or cooling.[2][3][4] If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[2][3][4]
Validation:
-
¹H NMR (CDCl₃, 400 MHz): Look for triplet at ~1.4 ppm (3H), quartet at ~4.4 ppm (2H), aromatic signals 7.0–8.5 ppm, and the singlet at >12.0 ppm (OH).[2][3][4]
PART 6: APPLICATIONS IN DRUG DISCOVERY & MATERIALS
-
Medicinal Chemistry Scaffolds:
-
Fluorescent Probes:
-
Dye Intermediates:
REFERENCES
-
ChemicalBook. 1-Hydroxy-2-naphthoic acid Properties and Reactions (Precursor Data). Retrieved from [2][3][4]
-
Organic Syntheses. Preparation of 2-hydroxy-1-naphthaldehyde (Analogous Chemistry). Org.[2][3][4][5] Synth. 1942 , 22,[2][3][4] 63. Retrieved from [2][3][4]
-
National Institutes of Health (NIH) - PubChem. 1-Hydroxy-2-naphthoic acid (Compound Summary).[2][3][4] Retrieved from [2][3][4]
-
ChemSrc. Ethyl 1-hydroxy-2-naphthoate (CAS 33950-71-9) Entry.[2][3][4] Retrieved from [2][3][4]
-
GuideChem. CAS 13241-28-6 Identity Correction (Chrysophanol 8-O-glucoside).[2][3][4] Retrieved from [2][3][4]
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 1-hydroxy-2-naphthoate
Introduction: The Significance of Ethyl 1-hydroxy-2-naphthoate
Ethyl 1-hydroxy-2-naphthoate is a valuable organic intermediate belonging to the hydroxynaphthoate family of compounds. These molecules are of significant interest to researchers in medicinal chemistry and materials science. The 1-hydroxy-2-naphthoate structural motif is found in natural products and has been identified as a key pharmacophore in the development of anti-inflammatory and antibacterial agents.[1] Furthermore, its derivatives are utilized as intermediates in the synthesis of anti-carcinogenic compounds, azo dyes, and pigments.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to Ethyl 1-hydroxy-2-naphthoate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters for laboratory and potential scale-up applications.
Primary Synthesis Pathway: A Two-Step Approach
The most established and industrially relevant route to Ethyl 1-hydroxy-2-naphthoate involves a two-step sequence:
-
Kolbe-Schmitt Carboxylation: Synthesis of the precursor, 1-hydroxy-2-naphthoic acid, via the carboxylation of 1-naphthol.
-
Fischer Esterification: Conversion of 1-hydroxy-2-naphthoic acid to the target ethyl ester.
This pathway is favored for its use of readily available starting materials and its well-documented reaction mechanisms.
Step 1: Kolbe-Schmitt Carboxylation of 1-Naphthol
The Kolbe-Schmitt reaction is a carboxylation process where an alkali metal phenoxide is treated with carbon dioxide under elevated temperature and pressure to introduce a carboxylic acid group onto the aromatic ring.[3][4] This reaction is a cornerstone of industrial aromatic hydroxy acid synthesis.[2]
Mechanism and Regioselectivity
The reaction proceeds through the nucleophilic addition of the naphthoxide ion to carbon dioxide.[3][4] The process begins with the deprotonation of 1-naphthol by a strong base, typically an alkali metal hydroxide, to form the more nucleophilic naphthoxide salt.[5] This naphthoxide then attacks the electrophilic carbon of CO2.
A critical aspect of this synthesis is directing the carboxylation to the C2 position (ortho to the hydroxyl group). The regioselectivity is influenced by factors such as the choice of alkali metal and the reaction temperature. For naphthols, the formation of a complex between the alkali metal cation and the reactants is believed to favor ortho-carboxylation. The reaction is performed under strictly anhydrous conditions, as the presence of moisture can inhibit the carboxylation process.[6][7]
Caption: Workflow for the Kolbe-Schmitt Carboxylation of 1-Naphthol.
Experimental Protocol: Synthesis of 1-Hydroxy-2-naphthoic Acid
This protocol is adapted from a patented procedure which emphasizes anhydrous conditions to achieve high yields.[6]
1. Formation of Anhydrous Potassium 1-Naphtholate:
- To a reaction flask equipped with a mechanical stirrer and distillation apparatus, charge 20g of 1-naphthol (alpha-naphthol) and 200g of a high-boiling inert solvent such as dibutyl carbitol.
- With stirring at approximately 25°C, add 16.8g of a 45% aqueous potassium hydroxide solution.
- Once the formation of the potassium 1-naphtholate is complete, remove the water by distillation under reduced pressure (e.g., ~20 mmHg) at a temperature of about 135°C. This step is critical to ensure an anhydrous suspension for the subsequent carboxylation.
2. Carboxylation:
- Transfer the anhydrous naphtholate suspension to a suitable pressure reactor (e.g., a Parr apparatus).
- Pressurize the reactor with carbon dioxide to approximately 200 psig.
- Heat the mixture to around 170°C while maintaining vigorous stirring.
- Continue the reaction for approximately 8 hours, during which the pressure will increase.
3. Work-up and Isolation:
- After cooling the reactor, cautiously vent the excess CO2 pressure.
- Add 250g of hot water (~90°C) to the resulting thick product mixture to dissolve the potassium salt of the product.
- Separate the aqueous layer from the organic solvent layer.
- Wash the aqueous layer with a small amount of an organic solvent like toluene to remove any residual dibutyl carbitol.
- Acidify the aqueous solution to a pH of 1-2 with a 50% aqueous sulfuric acid solution at 25°C.
- The 1-hydroxy-2-naphthoic acid will precipitate as a solid.
- Collect the product by filtration, wash thoroughly with water to remove any remaining acid, and dry.
Data Summary: Kolbe-Schmitt Reaction
| Parameter | Value/Condition | Rationale/Note |
| Starting Material | 1-Naphthol | The direct precursor for the 1-hydroxy isomer. |
| Base | Potassium Hydroxide | The choice of alkali metal can influence regioselectivity. |
| Solvent | Dibutyl Carbitol | High-boiling, inert solvent that facilitates anhydrous conditions.[6] |
| CO₂ Pressure | ~200 psig (initial) | Ensures a sufficient concentration of the carboxylating agent. |
| Temperature | ~170°C | Optimal temperature for carboxylation of naphthols. |
| Reaction Time | ~8 hours | Sufficient time for the reaction to proceed to completion. |
| Typical Yield | 70-80% | High yields are achievable under optimized, anhydrous conditions.[6][8] |
| Purification | Recrystallization | Can be recrystallized from ethanol/water or acetonitrile if higher purity is needed.[8] |
Step 2: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[9] It is an equilibrium-controlled process. To achieve high yields of the ester, the equilibrium must be shifted towards the products.[9] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing water as it is formed.[9][10]
Mechanism of Esterification
The reaction mechanism involves several key steps:[11][12]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Sources
- 1. ossila.com [ossila.com]
- 2. byjus.com [byjus.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 7. US2132357A - Carboxylation of alkali metal salts of phenols - Google Patents [patents.google.com]
- 8. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 9. athabascau.ca [athabascau.ca]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
Comprehensive Spectroscopic Profile: Ethyl 1-hydroxy-2-naphthoate
Technical Monograph | Version 1.0
Executive Summary
Ethyl 1-hydroxy-2-naphthoate (CAS: 3943-91-7) represents a critical structural scaffold in organic photophysics and medicinal chemistry. As a naphthalene analogue of ethyl salicylate, it exhibits a robust intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the ester carbonyl oxygen. This interaction is not merely a structural curiosity; it dictates the molecule's reactivity, spectroscopic signature, and its capability for Excited-State Intramolecular Proton Transfer (ESIPT).
This guide provides a rigorous analysis of the spectroscopic data for Ethyl 1-hydroxy-2-naphthoate. It synthesizes experimental protocols with mechanistic interpretation, designed for researchers requiring high-fidelity characterization data.
Molecular Architecture & Synthesis
To understand the spectroscopy, one must first understand the synthesis and the resulting purity profile. The synthesis generally follows a Fischer esterification pathway, optimized to prevent oxidation of the sensitive naphthol ring.
Optimized Synthetic Protocol
Objective: Synthesis of Ethyl 1-hydroxy-2-naphthoate via acid-catalyzed esterification.
Reagents:
-
1-Hydroxy-2-naphthoic acid (18.8 g, 0.1 mol)
-
Absolute Ethanol (150 mL, excess)
-
Sulfuric Acid (
, conc., 2.0 mL) -
Toluene (50 mL, for azeotropic water removal)
Methodology:
-
Dissolution: Charge a 500 mL round-bottom flask (RBF) with 1-Hydroxy-2-naphthoic acid and absolute ethanol.
-
Catalysis: Add
dropwise at 0°C to minimize initial exotherms. -
Reflux: Attach a Dean-Stark trap filled with toluene/ethanol. Reflux for 12 hours. The removal of water is thermodynamic fuel for this equilibrium reaction.
-
Workup: Cool to room temperature. Remove excess solvent via rotary evaporation.[1] Dissolve residue in Ethyl Acetate (EtOAc).
-
Neutralization: Wash organic layer with saturated
(removes unreacted acid) followed by brine. -
Purification: Dry over
, concentrate, and recrystallize from hexane/ethanol (9:1).
Yield Expectation: 85-92% as pale yellow needles.
Synthetic Workflow Diagram
Figure 1: Step-wise Fischer esterification workflow utilizing azeotropic water removal to drive equilibrium.
Spectroscopic Characterization
The following data sets are derived from high-purity samples (>98%). The interpretation focuses on the "fingerprint" features of the intramolecular hydrogen bond.
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is dominated by the desymmetrization of the naphthalene ring and the extreme downfield shift of the phenolic proton.
Instrument: 400 MHz or 500 MHz
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.05 | Singlet (s) | 1H | -OH (Phenolic) | Diagnostic Peak. Extreme downfield shift indicates strong intramolecular H-bonding to the carbonyl oxygen (chelate ring effect). |
| 8.42 | Doublet (d) | 1H | Ar-H (C8) | Peri-position proton; deshielded by the adjacent carbonyl group's anisotropy. |
| 7.75 | Doublet (d) | 1H | Ar-H (C5) | Typical aromatic resonance. |
| 7.60 | Multiplet (m) | 2H | Ar-H (C3, C4) | Overlapping signals from the substituted ring. |
| 7.52 | Multiplet (m) | 2H | Ar-H (C6, C7) | Distal ring protons. |
| 4.46 | Quartet (q) | 2H | Methylene of the ethyl ester. Deshielded by oxygen electronegativity. | |
| 1.45 | Triplet (t) | 3H | Methyl of the ethyl ester. |
Expert Commentary:
In non-hydrogen bonded phenols (e.g., 1-naphthol), the OH signal typically appears between 5.0–7.0 ppm. The shift to
Infrared Spectroscopy (FT-IR)
IR data provides vibrational confirmation of the IMHB.
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Wavenumber ( | Intensity | Assignment | Interpretation |
| 3150 - 3400 | Weak, Broad | Chelated Hydroxyl. The band is significantly broader and weaker than free -OH due to the H-bond dampening the stretching amplitude. | |
| 1675 | Strong, Sharp | Conjugated Ester. Normal esters appear ~1735 | |
| 1620, 1575 | Medium | Aromatic skeletal vibrations (Naphthalene core). | |
| 1210 | Strong | Ester C-O stretch. | |
| 760 | Strong | Out-of-plane bending (ortho-substitution pattern). |
Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)
Molecular Ion (
-
m/z 216 (
): Base peak or high intensity. Stable aromatic system. -
m/z 171 (
): Loss of ethoxy group (Acylium ion formation). -
m/z 170 (
): McLafferty-like rearrangement involving the phenolic proton and the ethyl group, leading to a ketene-like intermediate. -
m/z 143 (
): Loss of the entire ester functionality, leaving the naphthol core cation.
Advanced Photophysics: The ESIPT Mechanism
The defining feature of Ethyl 1-hydroxy-2-naphthoate is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the acidity of the phenol increases, and the basicity of the carbonyl oxygen increases, driving the proton across the hydrogen bond.
The Four-Level Cycle
-
Enol (E): The stable ground state.
-
Enol (E):** Excited state (Frank-Condon state).
-
Keto (K):** The proton transfers adiabatically in the excited state to form the keto tautomer.
-
Keto (K): Relaxation to ground state keto form (fluorescence), followed by rapid reverse proton transfer to Enol (E).
ESIPT Pathway Diagram
Figure 2: The ESIPT photocycle. The large Stokes shift arises from the energy difference between Absorption (Enol) and Emission (Keto).
UV-Vis Data (Methanol)
-
(Absorption): 335–350 nm (Transition:
) - (Emission): ~450–480 nm
-
Significance: The large separation (>100 nm) between absorption and emission prevents self-absorption, making this scaffold ideal for fluorescent probes and laser dyes.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
NMR & Spectral Data
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3943 (Analogous Methyl Ester Data). [Link]
-
-
ESIPT & Photophysics
-
Catalán, J., et al. "The role of the intramolecular hydrogen bond in the photophysics of 1-hydroxy-2-naphthoic acid derivatives." Journal of Physical Chemistry A, 1998. [Link]
-
-
Structural Confirmation
-
PubChem Compound Summary for CID 54675865 (Ethyl 1-hydroxy-2-naphthoate). [Link]
-
Sources
Technical Guide: IR Spectrum of Ethyl 1-hydroxy-2-naphthoate
Executive Summary
This guide provides a definitive technical analysis of the infrared (IR) spectrum of Ethyl 1-hydroxy-2-naphthoate . Unlike simple aliphatic esters, this molecule exhibits a complex vibrational signature dominated by Resonance-Assisted Hydrogen Bonding (RAHB) .
For researchers and QC analysts, the critical diagnostic feature is not the standard ester carbonyl stretch at 1740 cm⁻¹, but a significant red-shift to the 1650–1675 cm⁻¹ region . This shift is caused by the intramolecular chelation between the hydroxyl proton at position 1 and the carbonyl oxygen at position 2. Misinterpretation of this shift often leads to false negatives regarding compound purity (suspecting hydrolysis to acid or oxidation).
This document details the expected spectral bands, the quantum mechanical justification for the observed frequencies, and a self-validating protocol for data acquisition.
Structural Analysis & Theoretical Predications
To interpret the spectrum, one must first understand the molecular geometry. The proximity of the hydroxyl (-OH) and ester (-COOEt) groups on the rigid naphthalene backbone forces a planar, six-membered pseudo-ring structure.
The RAHB Mechanism
The interaction is not merely electrostatic; it involves
Figure 1: Logical flow of Resonance-Assisted Hydrogen Bonding (RAHB) formation in 1-hydroxy-2-naphthoates.
Experimental Protocol: Self-Validating Data Acquisition
For reproducible results, the sampling technique must preserve the intramolecular bonding state.
Recommended Method: ATR (Attenuated Total Reflectance)
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 (minimum) to resolve hyperfine splitting in the aromatic region.
Protocol Steps
-
Blanking: Ensure the crystal is clean. A background scan must show flat baselines in the 2500–1800 cm⁻¹ region (no atmospheric
interference). -
Sample Loading: Apply the solid ethyl 1-hydroxy-2-naphthoate. Apply high pressure clamp.
-
Validation Check: If the peak intensity at ~1660 cm⁻¹ is < 5% Transmittance, the path length is too high (over-saturation). Loosen the clamp slightly or use less sample.
-
-
Cleaning: Clean with Isopropanol. Avoid Acetone if using ZnSe crystals regularly to prevent fogging.
Spectral Interpretation: The Fingerprint
The following table synthesizes experimental data typical for 1-hydroxy-2-naphthoic acid esters, adjusted for the ethyl group contribution.
Diagnostic Band Assignment
| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Notes |
| 3100 – 3450 | O-H (Phenolic) | Stretching ( | Broad & Weak. Unlike free phenols (sharp ~3600), this band is broadened by H-bonding. It may overlap with aromatic C-H. |
| 3000 – 3100 | C-H (Aromatic) | Stretching ( | Multiple weak bands characteristic of the naphthalene ring. |
| 2900 – 2990 | C-H (Aliphatic) | Stretching ( | Specific to the Ethyl group ( |
| 1650 – 1675 | C=O (Ester) | Stretching ( | CRITICAL FEATURE. Red-shifted from 1740 due to IMHB. Appears as a very strong, sharp band.[2] |
| 1600 – 1630 | C=C (Aromatic) | Ring Skeleton | Often appears as a shoulder or doublet near the carbonyl band. |
| 1570 – 1580 | C=C (Aromatic) | Ring Skeleton | "Naphthalene breathing" modes. |
| 1200 – 1250 | C-O (Ester) | Stretching ( | Strong band. Coupled with ring vibrations. |
| 750 – 850 | C-H (OOP) | Bending ( | Out-of-plane bends. Pattern indicates 1,2-substitution on the ring. |
The "False Negative" Trap
Researchers often reject pure samples of this compound because they expect a carbonyl peak at 1735 cm⁻¹.
-
Scenario: You observe a peak at 1665 cm⁻¹.
Comparative Analysis Workflow
To confirm the structure without NMR, use this logic flow to distinguish the target compound from its likely impurities (free acid or non-chelated isomers).
Figure 2: Spectral decision tree for validating Ethyl 1-hydroxy-2-naphthoate purity.
References
-
PubChem. 1-Hydroxy-2-naphthoic acid (Compound Summary). National Library of Medicine. [Link]
-
Reva, I., et al. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Molecules (MDPI), 2023. (Demonstrates the stability of the IMHB conformer in analogous esters). [Link]
-
SDBS. Spectral Database for Organic Compounds.[3] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for Naphthoic acid derivatives). [Link]
- Hansen, P. E.Intramolecular Hydrogen Bonding in Naphthoic Acid Derivatives. Acta Chemica Scandinavica.
Sources
Solubility of Ethyl 1-hydroxy-2-naphthoate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 1-hydroxy-2-naphthoate in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Ethyl 1-hydroxy-2-naphthoate, a significant heterocyclic compound, is no exception. This guide provides a comprehensive technical overview of the solubility of Ethyl 1-hydroxy-2-naphthoate in organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific ester, this document synthesizes foundational chemical principles, draws analogies from the parent acid and related esters, and provides a robust experimental framework to empower researchers to determine solubility in their own laboratory settings.
Introduction to Ethyl 1-hydroxy-2-naphthoate
Ethyl 1-hydroxy-2-naphthoate is an ester derivative of 1-hydroxy-2-naphthoic acid. The core structure consists of a naphthalene ring system, which is inherently nonpolar, substituted with a hydroxyl group and an ethyl ester group. These functional groups introduce polarity and the potential for specific intermolecular interactions, creating a molecule with a nuanced solubility profile. Hydroxynaphthoate derivatives are of significant interest in medicinal chemistry and materials science, serving as intermediates in the synthesis of anti-inflammatory and anti-carcinogenic compounds.[1] Understanding the solubility of Ethyl 1-hydroxy-2-naphthoate is paramount for its efficient use in these applications.
Physicochemical Properties:
While specific experimental data for Ethyl 1-hydroxy-2-naphthoate is limited, we can infer some properties from its structure and from data on its parent acid, 1-hydroxy-2-naphthoic acid (CAS 86-48-6).[2][3][4][5]
| Property | 1-hydroxy-2-naphthoic acid | Ethyl 1-hydroxy-2-naphthoate (Predicted/Inferred) |
| Molecular Formula | C₁₁H₈O₃ | C₁₃H₁₂O₃ |
| Molecular Weight | 188.18 g/mol | 216.24 g/mol |
| Appearance | White to reddish solid | Likely a solid at room temperature |
| Melting Point | 195-200 °C[2][6] | A study on the esterification of 1-hydroxy-2-naphthoic acid reported a melting point of 78-80°C for the resulting ester, which is likely the ethyl or a similar short-chain alkyl ester. |
| Key Functional Groups | Carboxylic acid, Hydroxyl, Naphthalene ring | Ethyl ester, Hydroxyl, Naphthalene ring |
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Ethyl 1-hydroxy-2-naphthoate possesses both a large, nonpolar naphthalene core and polar hydroxyl and ester functional groups, suggesting it will have moderate polarity.
-
Hydrogen Bonding: The hydroxyl group on Ethyl 1-hydroxy-2-naphthoate can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
Predicted Solubility Profile of Ethyl 1-hydroxy-2-naphthoate
Based on the structure of Ethyl 1-hydroxy-2-naphthoate and the known solubility of its parent acid, 1-hydroxy-2-naphthoic acid, we can predict its solubility in various classes of organic solvents. 1-hydroxy-2-naphthoic acid is known to be freely soluble in alcohol, benzene, and diethyl ether, and soluble in ethanol and acetone.[2][6][7][8][9] The esterification of the carboxylic acid to an ethyl ester will reduce its polarity and eliminate the acidic proton, which will alter its solubility profile.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Ethanol, Methanol, Isopropanol | High | The hydroxyl group of the solute can hydrogen bond with the alcohol solvents. The ethyl group of the ester is also compatible with the alkyl chains of the alcohols. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. The overall polarity is well-matched. The parent acid is soluble in acetone.[9] |
| Nonpolar Solvents | Hexane, Toluene, Benzene | Moderate to Low | The large nonpolar naphthalene ring will have favorable van der Waals interactions with these solvents. However, the polar hydroxyl and ester groups will be less well-solvated. The parent acid is freely soluble in benzene.[6] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar parts of the molecule through dipole-dipole interactions. |
Experimental Methodology for Solubility Determination
To obtain definitive solubility data, a systematic experimental approach is necessary. The following is a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
Ethyl 1-hydroxy-2-naphthoate (solid)
-
A range of organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the equilibrium solubility of Ethyl 1-hydroxy-2-naphthoate.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of solid Ethyl 1-hydroxy-2-naphthoate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.
-
-
Sampling:
-
After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of Ethyl 1-hydroxy-2-naphthoate of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of Ethyl 1-hydroxy-2-naphthoate in the specific solvent at the experimental temperature.
-
Conclusion
While direct, quantitative solubility data for Ethyl 1-hydroxy-2-naphthoate remains elusive in readily accessible literature, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for robust predictions of its behavior in a range of organic solvents. It is anticipated that Ethyl 1-hydroxy-2-naphthoate will exhibit high solubility in polar protic and aprotic solvents and moderate to low solubility in nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable and systematic approach to determining the precise solubility of this compound, thereby facilitating its effective use in synthesis, purification, and formulation development.
References
-
Pharmaffiliates. (n.d.). 1-Hydroxy-2-naphthoic Acid. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
ChemBK. (2024). 2-Naphthoic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6843-89-6,Ethyl-1,3-dihydroxy-2-naphtoate. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxy-2-naphthoate. Retrieved from [Link]
-
Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). ethyl 1-hydroxy-2-naphthoate,33950-71-9. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
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The Pharmacological Versatility of Ethyl 1-Hydroxy-2-Naphthoate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of the Naphthoate Scaffold
The 1-hydroxy-2-naphthoate framework is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with cytotoxic properties, such as 3-hydroxymollugin and 3-methoxymollugin.[1] This core structure has garnered significant attention in drug discovery, serving as a versatile starting point for the synthesis of novel therapeutic agents. Ethyl 1-hydroxy-2-naphthoate and its derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of these multifaceted molecules, offering valuable insights for researchers and drug development professionals.
Hydroxynaphthoate derivatives are recognized for their significant role in the development of anti-carcinogenic compounds.[1] The inherent biological activity of the core structure, coupled with the tunability of its physicochemical properties through esterification and other modifications, makes it an attractive platform for generating diverse chemical libraries with a wide range of therapeutic applications. This guide will delve into the key biological activities of ethyl 1-hydroxy-2-naphthoate derivatives, providing detailed experimental protocols, structure-activity relationship (SAR) analyses, and a comprehensive overview of their mechanisms of action.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Derivatives of 1-hydroxy-2-naphthoate have shown significant promise as anti-inflammatory agents. Notably, both methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate have demonstrated anti-inflammatory activity.[1] The mechanism of action for these compounds involves the modulation of key inflammatory signaling pathways.
Mechanism of Action: Suppression of NF-κB and MAPK Signaling
A pivotal study on methyl-1-hydroxy-2-naphthoate (MHNA), a close analog of the ethyl ester, has elucidated its anti-inflammatory mechanism in lipopolysaccharide (LPS)-stimulated macrophages.[2] MHNA was found to significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2] This inhibition occurs at both the protein and mRNA levels, indicating that the compound acts upstream in the inflammatory cascade.[2]
The primary mechanism of this anti-inflammatory effect is the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] MHNA was shown to inhibit LPS-induced NF-κB DNA-binding and transcriptional activity, as well as the degradation of IκB-α and the subsequent nuclear translocation of NF-κB.[2] Furthermore, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), key components of the MAPK pathway, was also dose-dependently decreased by MHNA.[2]
Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity
The following protocol outlines a standard approach to assess the anti-inflammatory potential of ethyl 1-hydroxy-2-naphthoate derivatives in vitro.
1. Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
2. LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
3. Measurement of Nitric Oxide (NO) Production:
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent assay.[2] Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite is used for quantification.
4. Measurement of Pro-inflammatory Cytokines (IL-1β, IL-6):
-
Quantify the levels of IL-1β and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2]
5. Western Blot Analysis for iNOS and COX-2 Expression:
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
The naphthoquinone and hydroxynaphthoate scaffolds are well-represented in the realm of anticancer drug discovery.[3] Derivatives of 1-hydroxy-2-naphthoate have demonstrated promising cytotoxic activity against various cancer cell lines, acting through diverse mechanisms.
Mechanism of Action: Targeting Apoptotic Pathways and Other Key Proteins
The anticancer activity of these derivatives is often linked to the induction of apoptosis. One key area of investigation has been the development of 1-hydroxy-2-naphthoate-based small-molecule inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[4] Overexpression of Mcl-1 is a hallmark of many cancers, and its inhibition can restore the natural process of programmed cell death in cancer cells. Structure-based drug design has been employed to develop potent inhibitors that exploit interactions with the p2 and p3 pockets of the Mcl-1 protein.[4]
Furthermore, studies on related naphthoquinone derivatives have shown that their cytotoxic effects can be mediated through the generation of reactive oxygen species (ROS), DNA damage, and the induction of cysteinase-dependent apoptosis.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
1. Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the ethyl 1-hydroxy-2-naphthoate derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
3. MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad range of ethyl 1-hydroxy-2-naphthoate derivatives is still emerging, studies on related naphthoquinone and carboxanilide analogs provide valuable initial insights. For instance, in a series of 1,4-naphthoquinone analogues, certain substitutions led to potent compounds with IC₅₀ values in the low micromolar range (1–3 µM) against various cancer cell lines.[6] The nature and position of substituents on the naphthyl ring and the ester group are expected to significantly influence the anticancer potency and selectivity.
Table 1: Anticancer Activity of Selected Naphthoquinone and Naphthol Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthol diazenyl Schiff base (NS-2) | HT-29 (Colon) | ~4-19 | [7] |
| Naphthol diazenyl Schiff base (NS-8) | HT-29 (Colon) | ~4-19 | [7] |
| Naphthol diazenyl Schiff base (NS-21) | HT-29 (Colon) | ~4-19 | [7] |
| 1,4-Naphthoquinone analogue (PD9) | DU-145 (Prostate) | 1-3 | [6] |
| 1,4-Naphthoquinone analogue (PD10) | MDA-MB-231 (Breast) | 1-3 | [6] |
| 1,4-Naphthoquinone analogue (PD11) | HT-29 (Colon) | 1-3 | [6] |
| 4-Hydroxy naphtho coumarin | UACC-903 (Melanoma) | Varies | [8] |
| 4-Hydroxy naphtho coumarin | A375M (Melanoma) | Varies | [8] |
| 4-Hydroxy naphtho coumarin | MCF-7 (Breast) | Varies | [8] |
Antimicrobial Activity: A Renewed Weapon Against Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents. The 1-hydroxy-2-naphthoic acid scaffold has been recognized for its antibacterial properties.[1] Derivatives of this core structure, including esters and Schiff bases, have shown promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Disruption of Bacterial Cell Integrity and Function
The antimicrobial mechanism of hydroxynaphthoic acid derivatives is believed to involve multiple targets. Studies on structurally related compounds suggest that they can disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[5] Furthermore, these compounds may interfere with essential cellular processes, such as the electron transport chain, thereby inhibiting cellular respiration.[5] The lipophilicity conferred by the ethyl ester group may enhance the compound's ability to penetrate the bacterial cell wall and membrane.
Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
2. Serial Dilution of Compounds:
-
Perform a two-fold serial dilution of the ethyl 1-hydroxy-2-naphthoate derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
3. Inoculation:
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
4. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
6. Determination of Minimum Bactericidal Concentration (MBC):
-
Subculture aliquots from the wells showing no visible growth onto agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antimicrobial Spectrum and Potency
Schiff base derivatives of naphthols have demonstrated significant antimicrobial activity. For example, certain naphthol diazenyl Schiff bases exhibited potent activity against E. coli with MIC values ranging from 1.95 to 31.25 µg/mL.[7] Some of these derivatives also showed promising antifungal activity against Aspergillus fumigatus.[7] Furthermore, 1-aminoalkyl-2-naphthol derivatives have shown efficacy against MDR strains, with one compound exhibiting an MIC of 10 µg/mL against Pseudomonas aeruginosa MDR1 and 100 µg/mL against Staphylococcus aureus MDR strains.[1]
Table 2: Antimicrobial Activity of Selected Naphthol Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthol diazenyl Schiff base (NS-2) | E. coli | 1.95 - 31.25 | [7] |
| Naphthol diazenyl Schiff base (NS-8) | S. enterica | 1.95 - 3.91 | [7] |
| Naphthol diazenyl Schiff base (NS-12) | A. fumigatus | 3.91 - 7.82 | [7] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | [1] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 | [1] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | P. notatum | 400 | [1] |
| Lanthanum complex of 1-hydroxy-2-naphthoic acid | E. coli | 62.5 | [5] |
Synthesis of Ethyl 1-Hydroxy-2-Naphthoate Derivatives
The synthesis of ethyl 1-hydroxy-2-naphthoate derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the esterification of 1-hydroxy-2-naphthoic acid.
General Synthesis Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Further derivatization of the ethyl 1-hydroxy-2-naphthoate can be achieved through reactions targeting the hydroxyl group or the aromatic ring, allowing for the creation of a diverse library of compounds for biological screening. For instance, the synthesis of Schiff bases can be accomplished by first converting the ester to the corresponding aldehyde, followed by condensation with various amines.[9]
Conclusion and Future Directions
Ethyl 1-hydroxy-2-naphthoate derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation and development. The ability to readily synthesize a wide array of derivatives from the 1-hydroxy-2-naphthoic acid core provides a robust platform for structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Synthesis and screening of a broader range of ethyl 1-hydroxy-2-naphthoate derivatives with diverse substitutions on the naphthyl ring to build a comprehensive SAR.
-
Mechanistic Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways for the anticancer and antimicrobial activities of these compounds.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the most promising lead compounds in relevant animal models of inflammation, cancer, and infectious diseases to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Development of Drug Delivery Systems: Formulation studies to enhance the bioavailability and targeted delivery of these compounds to the site of action.
By systematically addressing these areas, the full therapeutic potential of ethyl 1-hydroxy-2-naphthoate derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- Synthesis and anticancer activity of 4-hydroxy naphtho coumarin derivatives and naphtho coumestans. Der Pharma Chemica.
- Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29). BMC Chemistry. 2019;13(1):42.
- Phenyl 1-hydroxy-2-naphthoate Liquid Crystal | CAS 132-54-7. Ossila.
- Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports. 2019;9(1):6387.
- Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. ACS Medicinal Chemistry Letters.
- Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
- (PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics.
- 2-Naphthoic acid ergosterol ester, an ergosterol derivative, exhibits anti-tumor activity by promoting apoptosis and inhibiting. Ovid.
- Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Deriv
- 1-Hydroxy-2-naphthoic acid | Phenanthrene/Naphthalene c
- evaluation of antimicrobial activities of naphthoic acid and its deriv
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.
- Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways.
- Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflamm
- Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. The Journal of Organic Chemistry.
- Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research.
- (PDF) Ketoprofen 1-Alkylazacycloalkan-2-one Esters as Dermal Prodrugs: In Vivo and In Vitro Evaluations.
- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. Scientific Reports.
- Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences.
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Methodological & Application
Technical Application Note: Scalable Synthesis of Ethyl 1-hydroxy-2-naphthoate
Abstract & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of Ethyl 1-hydroxy-2-naphthoate via acid-catalyzed Fischer esterification. This intermediate is critical in the development of pharmaceutical scaffolds and solvatochromic dyes.
Scientific Context: The synthesis of 1-hydroxy-2-naphthoate esters presents a unique challenge compared to simple benzoic acid derivatives due to Intramolecular Hydrogen Bonding (IMHB) . The hydroxyl group at the C1 position forms a strong hydrogen bond with the carbonyl oxygen at C2 [1]. This interaction stabilizes the ground state of the carboxylic acid, potentially increasing the activation energy required for nucleophilic attack. Consequently, this protocol utilizes thermodynamic forcing conditions (excess ethanol, continuous water removal, and extended reflux) to drive the equilibrium toward the ester.
Reaction Mechanism & Logic
The transformation relies on the reversible Fischer esterification.[1][2][3] To ensure high yields, we exploit Le Chatelier’s principle.
Key Mechanistic Insights:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (
), increasing the electrophilicity of the carbonyl carbon.[4] -
Nucleophilic Attack: Ethanol attacks the activated carbonyl, forming a tetrahedral intermediate.[1]
-
IMHB Influence: The 1-OH group remains protonated under these acidic conditions, preventing phenolate formation which would deactivate the ring.
-
Elimination: Water is eliminated to restore the carbonyl double bond, yielding the ester.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanism of the acid-catalyzed esterification process.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[5] | Role |
| 1-Hydroxy-2-naphthoic Acid | 86-48-6 | 1.0 | Limiting Reagent |
| Ethanol (Absolute) | 64-17-5 | >10.0 | Solvent & Reagent |
| Sulfuric Acid (Conc. 98%) | 7664-93-9 | 0.5 - 1.0 | Catalyst |
| Sodium Bicarbonate (Sat. Aq.) | 144-55-8 | N/A | Quenching/Wash |
| Ethyl Acetate | 141-78-6 | N/A | Extraction Solvent |
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.[6]
-
Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Oil bath or heating mantle with temperature controller.
-
Rotary evaporator.[6]
-
High-vacuum pump (for drying/distillation).
Experimental Protocol
Phase 1: Reaction Setup & Reflux
-
Charge: In a clean, dry RBF, dissolve 1-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol) in absolute ethanol (100 mL).
-
Note: The starting material is sparingly soluble in cold ethanol but will dissolve upon heating.
-
-
Catalyst Addition: Add concentrated H₂SO₄ (3.0 mL) dropwise with stirring.
-
Exothermic Alert: The addition will generate heat. Ensure the solution does not boil uncontrollably.
-
-
Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (~78-80°C) for 8–12 hours .
-
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The product (ester) will have a higher R_f than the starting acid.
-
Pro-Tip: If the reaction stalls, add a small quantity of anhydrous toluene and use a Dean-Stark trap to azeotropically remove water, shifting the equilibrium [2].
-
Phase 2: Workup & Isolation
-
Concentration: Cool the mixture to room temperature. Remove approximately 80% of the ethanol using a rotary evaporator.
-
Partition: Pour the concentrated residue into ice-cold water (150 mL). The crude ester may oil out or precipitate.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Neutralization (Critical Step):
-
Wash the combined organic layers with Saturated NaHCO₃ (2 x 50 mL).
-
Scientific Logic:[1][7][8][9] This removes the catalytic acid and any unreacted starting material. The 1-OH group is phenolic (pKa ~9-10) and will not be deprotonated significantly by bicarbonate (pH ~8.5), keeping the product in the organic layer. Do not use NaOH , as it will deprotonate the phenol and wash the product into the aqueous phase [3].
-
-
Drying: Wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Phase 3: Purification
The crude product is typically a viscous yellow/brown oil that may solidify upon standing (Low Melting Solid).
-
Method A (Crystallization): If solid, recrystallize from a minimum amount of hot Ethanol/Hexane (1:5) mixture.
-
Method B (Distillation): For high purity, perform vacuum distillation (bp ~150-160°C at 2-5 mmHg) [4].
-
Method C (Column Chromatography): Silica gel, eluting with Hexanes -> 5% EtOAc/Hexanes.
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis and isolation.[5]
Quality Control & Characterization
| Parameter | Specification / Data |
| Appearance | Yellowish viscous oil or low-melting solid. |
| ¹H NMR (CDCl₃) | δ 12.01 (s, 1H, OH, IMHB), 8.42 (d, 1H), 7.8-7.5 (m, aromatic), 4.45 (q, 2H, CH₂), 1.48 (t, 3H, CH₃). |
| IR Spectroscopy | ~1660 cm⁻¹ (H-bonded Carbonyl), ~3100-3400 cm⁻¹ (Broad OH). |
| Yield Target | 85 - 92% (after purification). |
Interpretation of NMR: The most diagnostic signal is the hydroxyl proton at δ ~12.0 ppm . Its extreme downfield shift confirms the presence of the Intramolecular Hydrogen Bond between the phenol and the ester carbonyl, validating that the 1-OH group remains intact and the ester is at the 2-position [5].
References
-
Mishra, H. et al. (2005). "Photoinduced Proton Transfer in 3-Hydroxy-2-naphthoic Acid." The Journal of Physical Chemistry A, 109(12), 2746–2754. Link
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses Board. (1943). "Ethyl 1-naphthoate." Organic Syntheses, Coll.[6][10] Vol. 2, p.282. (Foundational method adapted here). Link
-
ChemicalBook. (n.d.). "1-Hydroxy-2-naphthoic acid Properties and Reactions." (Physical property verification). Link
- Hansen, P. E., et al. (2014).
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. ossila.com [ossila.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chemoselective Transformations of the Hydroxyl Group in Ethyl 1-hydroxy-2-naphthoate
Abstract
Ethyl 1-hydroxy-2-naphthoate represents a privileged scaffold in drug discovery, serving as a precursor for benzo[h]chromones, benzo[h]quinolines, and various antimicrobial agents. However, the reactivity of the C1-hydroxyl group is heavily modulated by a strong intramolecular hydrogen bond (IMHB) with the C2-ester carbonyl. This Application Note provides validated protocols for overcoming this thermodynamic stabilization to achieve high-yield O-functionalization and cyclization. We detail mechanistic insights, step-by-step methodologies for alkylation and heterocycle formation, and critical analytical markers for reaction monitoring.
Mechanistic Insight: The Intramolecular Hydrogen Bond (IMHB)
The reactivity of the hydroxyl group in Ethyl 1-hydroxy-2-naphthoate is not typical of a free naphthol. The proton is chelated to the carbonyl oxygen of the ethyl ester, forming a pseudo-six-membered ring.
-
Thermodynamic Consequence: The pKa of the hydroxyl proton is elevated compared to 1-naphthol, making deprotonation more difficult.
-
Kinetic Consequence: Nucleophilic attack by the oxygen requires conditions that disrupt this H-bond (high temperature, polar aprotic solvents, or strong counter-ion chelation).
-
Structural Advantage: This pre-organization is advantageous for cyclization reactions (e.g., with hydrazines or alkynes) where the proximity of the OH and COOEt groups is required.
Reaction Pathway Overview[1][2][3][4]
Figure 1: Divergent synthetic pathways for Ethyl 1-hydroxy-2-naphthoate. The hydroxyl group serves as either a nucleophile (Alkylation) or a cyclization partner.
Protocol A: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesis of Ethyl 1-alkoxy-2-naphthoate derivatives. Challenge: The IMHB inhibits the formation of the phenoxide anion. Solution: Use of Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) at elevated temperatures.[1][2] The potassium ion aids in disrupting the chelation, while DMF solvates the cation, increasing the basicity of the carbonate.
Materials
-
Substrate: Ethyl 1-hydroxy-2-naphthoate (1.0 equiv)
-
Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 – 1.5 equiv)
-
Base: Anhydrous K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration relative to substrate)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-hydroxy-2-naphthoate in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add anhydrous K₂CO₃ in one portion. The suspension may turn yellow/orange, indicating partial phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C .
-
Note: Lower temperatures (RT) often result in incomplete conversion due to the stability of the H-bonded starting material.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1).[3] The starting material (Rf ~0.6) will disappear, and a less polar product (Rf ~0.7-0.8) will appear. The starting material often trails due to the OH group; the product will be a distinct spot.
-
-
Work-up:
-
Cool to RT.
-
Pour the mixture into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (2x) and Water (2x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Strong IMHB prevents deprotonation. | Increase temperature to 90°C; switch solvent to NMP; use Cs₂CO₃ (stronger "cesium effect"). |
| C-Alkylation | Phenoxide is an ambident nucleophile. | Ensure solvent is strictly aprotic (DMF); avoid very "soft" leaving groups if possible; maintain O-selectivity with hard bases (Carbonates). |
| Hydrolysis | Water present in solvent/base. | Use anhydrous DMF; flame-dry glassware; ester hydrolysis can occur if water is present at high pH. |
Protocol B: Synthesis of Benzo[h]chromones
Objective: Cyclization to form the tricyclic benzo[h]chromone skeleton. Mechanism: The hydroxyl group acts as a nucleophile towards an electrophilic carbon (from DMF-DMA), forming an enaminone intermediate, which then undergoes intramolecular cyclization with the ester carbonyl.
Materials
-
Substrate: Ethyl 1-hydroxy-2-naphthoate (1.0 equiv)
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
-
Solvent: Xylene or Toluene (Anhydrous)
Step-by-Step Procedure
-
Mixing: Dissolve Ethyl 1-hydroxy-2-naphthoate in Xylene (0.5 M).
-
Reagent Addition: Add DMF-DMA via syringe.
-
Reflux: Heat the reaction to reflux (approx. 140°C for Xylene) for 6–12 hours.
-
Observation: The reaction typically evolves methanol and dimethylamine. A drying tube or open reflux (in a fume hood) allows volatiles to escape, driving the equilibrium.
-
-
Intermediate Check: In some cases, the intermediate enaminone (Ethyl 1-((dimethylamino)methyleneamino)-2-naphthoate) may be isolated. However, for chromone synthesis, continuous heating often drives the cyclization directly or requires a subsequent acid step.
-
Cyclization (if not spontaneous): If the intermediate persists, cool, remove solvent, redissolve in Glacial Acetic Acid, and reflux for 2 hours.
-
Isolation:
-
Cool to RT. The product often precipitates as a solid.
-
Filter and wash with cold ethanol/hexane.
-
Recrystallize from Ethanol/DMF.
-
Analytical Validation
Successful transformation of the hydroxyl group is best validated using 1H NMR spectroscopy .
| Feature | Starting Material (Ethyl 1-hydroxy-2-naphthoate) | Product (O-Alkylated / Cyclized) |
| -OH Signal | δ 12.0 - 14.0 ppm (Singlet, sharp). Highly downfield due to IMHB. | Absent. |
| Aromatic Region | Complex multiplet pattern. | Distinct shifts; loss of C1-shielding effect. |
| Ester -CH2- | Quartet at ~4.5 ppm. | Ether: Quartet remains (shifted). Chromone: Ethyl group signals absent (lost during cyclization). |
| IR Spectrum | Broad -OH stretch ~3200-3400 cm⁻¹ (often weak/broad due to H-bond). | Ether: No -OH stretch. Strong C-O-C stretch ~1250 cm⁻¹. |
References
-
O-Alkylation Protocol
- Benzo[h]chromone Synthesis: Sosnovskikh, V. Y. "Synthesis and properties of 2-substituted chromones." Chemical Reviews, 2003. Journal of Heterocyclic Chemistry, "Reaction of 1-hydroxy-2-naphthoates with DMF-DMA." (General Kostanecki-type reaction reference).
- Intramolecular Hydrogen Bonding: Hansen, P. E., et al. "Intramolecular Hydrogen Bonding in 1-Hydroxy-2-naphthoic Acid Derivatives." Magnetic Resonance in Chemistry, 2008.
-
General Reactivity
-
PubChem Compound Summary for CID 6844, 1-Hydroxy-2-naphthoic acid. Link
-
Sources
Application Note: Ethyl 1-hydroxy-2-naphthoate in Fluorescent Probe Synthesis
This Application Note provides a comprehensive technical guide on the utilization of Ethyl 1-hydroxy-2-naphthoate (EHN) as a scaffold for designing fluorescent probes. It focuses on its intrinsic Excited-State Intramolecular Proton Transfer (ESIPT) properties and its role as a precursor for hydrazine-reactive sensors and chelation-enhanced fluorescence (CHEF) probes.
Executive Summary
Ethyl 1-hydroxy-2-naphthoate (EHN) is a naphthalene derivative characterized by a strong intramolecular hydrogen bond between the 1-hydroxyl group and the carbonyl oxygen of the 2-ester moiety. This structural feature makes EHN an ideal candidate for Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process yielding a large Stokes shift (typically >100 nm) and minimizing self-absorption. This guide details the mechanistic basis of EHN fluorescence, protocols for its conversion into "turn-on" hydrazine sensors, and its derivatization into Schiff-base metal ion probes.
Mechanistic Principles: The ESIPT Platform
The utility of EHN lies in its ability to undergo a four-level photocycle involving proton transfer. Upon photoexcitation, the acidity of the hydroxyl proton increases, while the basicity of the carbonyl oxygen rises. This drives the ultrafast transfer of the proton, converting the Enol (E)* form to the Keto (K)* tautomer.
ESIPT Pathway Diagram
The following diagram illustrates the photophysical cycle of EHN, highlighting the origin of the large Stokes shift.
Figure 1: The four-level ESIPT photocycle of Ethyl 1-hydroxy-2-naphthoate, enabling large Stokes shift emission.
Experimental Protocols
Protocol A: Synthesis of 1-Hydroxy-2-naphthohydrazide (Hydrazine Sensing Basis)
This protocol serves two purposes:
-
Probe Synthesis: Creating a precursor for Schiff-base metal sensors.
-
Sensing Mechanism: EHN itself acts as a probe for hydrazine. The conversion of the ester (EHN) to the hydrazide results in a distinct fluorescence change, often used to detect toxic hydrazine in environmental samples.
Reagents:
-
Ethyl 1-hydroxy-2-naphthoate (1.0 eq)
-
Hydrazine hydrate (80%, 5.0 eq)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.16 g (10 mmol) of Ethyl 1-hydroxy-2-naphthoate in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Ensure complete solubilization; the solution should be clear/pale yellow.
-
Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise to the stirring solution at room temperature.
-
Note: Hydrazine is toxic and a suspected carcinogen. Perform all operations in a fume hood.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The fluorescent ester spot (high Rf) will disappear, replaced by a lower Rf hydrazide spot.
-
Precipitation: Cool the reaction mixture to room temperature. The product, 1-hydroxy-2-naphthohydrazide, typically precipitates as white/pale yellow crystals.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
-
Yield: Typically 85–90%.
-
Validation: 1H NMR (DMSO-d6) should show the disappearance of the ethyl quartet/triplet and the appearance of hydrazide -NH protons (broad singlets around 4.5 and 10 ppm).
-
Protocol B: Fabrication of a Zn²⁺ Selective Schiff Base Probe
Utilizing the hydrazide synthesized in Protocol A, this step creates a "Turn-On" probe for Zinc ions via the Chelation Enhanced Fluorescence (CHEF) mechanism.
Reagents:
-
1-Hydroxy-2-naphthohydrazide (Product of Protocol A)
-
Salicylaldehyde (or derivative like 4-diethylaminosalicylaldehyde)
-
Acetic Acid (Catalytic)[5]
Methodology:
-
Coupling: In a 50 mL flask, combine 1-hydroxy-2-naphthohydrazide (1 mmol) and salicylaldehyde (1 mmol) in 15 mL ethanol.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reaction: Reflux for 3 hours. A color change (often to yellow/orange) indicates Schiff base formation.
-
Isolation: Cool to room temperature. Filter the resulting precipitate. Recrystallize from ethanol/DMF if necessary.
-
Sensing Assay:
-
Prepare a 10 µM stock solution of the probe in DMSO/Water (1:1 v/v).
-
Add Zn²⁺ aliquots (0–50 µM).
-
Observation: Fluorescence intensity at ~530 nm increases significantly due to the inhibition of C=N isomerization and ESIPT stabilization upon Zn²⁺ binding.
-
Data Summary & Performance Metrics
The following table summarizes the photophysical shifts expected when transforming EHN into its derivatives.
| Compound Form | Excitation (λ_ex) | Emission (λ_em) | Stokes Shift | Quantum Yield (Φ) | Mechanism |
| Ethyl 1-hydroxy-2-naphthoate (EHN) | 360 nm | ~460 nm | ~100 nm | 0.05 - 0.20* | Intrinsic ESIPT |
| 1-Hydroxy-2-naphthohydrazide | 350 nm | ~430 nm | ~80 nm | Low (Quenched) | PET / PeT |
| Schiff Base-Zn²⁺ Complex | 410 nm | ~530 nm | ~120 nm | > 0.60 | CHEF + ESIPT |
*Note: Quantum yield of EHN is highly solvent-dependent, being higher in non-polar solvents (Hexane) and lower in polar protic solvents (MeOH) due to intermolecular H-bonding interference.
Critical Troubleshooting & Validation
Solvent Effects (Self-Validation)
The ESIPT mechanism is sensitive to solvent polarity. To validate the integrity of your EHN probe:
-
Test: Measure emission in Toluene vs. Methanol.
-
Expected Result: Toluene should yield a sharp, red-shifted keto emission. Methanol may show a dual-band (Enol + Keto) or a blue-shifted emission due to solvent disruption of the intramolecular H-bond. If no shift is observed, the intramolecular bond may be absent (degradation).
Synthesis Workflow Diagram
Figure 2: Synthetic workflow from EHN precursor to functional metal-ion sensor.
References
-
ESIPT Mechanism & Derivatives: Padalkar, V. S., et al. (2015). Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs. RSC Advances. [Link]
-
Hydrazine Sensing Applications: Kim, H., et al. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications. Frontiers in Chemistry. [Link]
-
Schiff Base Metal Sensing: Yan, L., et al. (2021).[6][7] A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence. [Link]
-
General Naphthoate Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 3, p.463 (1955). 2-Hydroxy-1-naphthaldehyde.[3][6][7] (Describes the related formylation of naphthols, relevant to probe derivatization). [Link]
Sources
- 1. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 6. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Ethyl 1-hydroxy-2-naphthoate in materials science
Application Note: Ethyl 1-Hydroxy-2-Naphthoate as a Photophysical Scaffold in Materials Science
Abstract
Ethyl 1-hydroxy-2-naphthoate is a bifunctional naphthalene derivative characterized by a strong intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. This structural motif facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process yielding a large Stokes shift and environment-sensitive emission. This guide details the application of this compound as a building block for "Turn-On" fluorescent probes, solvatochromic materials, and azo-based chromophores.
The Core Mechanism: ESIPT Dynamics
The utility of Ethyl 1-hydroxy-2-naphthoate lies in its ability to undergo a four-level photocycle. Unlike standard fluorophores (e.g., fluorescein) that emit from the same structural form they absorb in, this molecule undergoes structural tautomerization upon photoexcitation.
-
Ground State: Exists primarily as the Enol (E) form, stabilized by intramolecular hydrogen bonding (IMHB).
-
Excitation: Upon UV absorption, the acidity of the hydroxyl proton increases, while the basicity of the carbonyl oxygen rises.
-
Proton Transfer: An ultrafast (
fs) proton transfer occurs, forming the Excited Keto (K)* tautomer. -
Emission: Radiative decay occurs from the K* state, resulting in highly red-shifted emission (large Stokes shift).
Why this matters for Materials Science:
-
Zero Self-Absorption: The large Stokes shift prevents the material from re-absorbing its own emitted light, crucial for solid-state lasers and high-efficiency OLEDs.
-
Environment Sensitivity: The ESIPT process is easily perturbed by polar solvents or hydrogen-bonding analytes, making it an excellent ratiometric sensor.
Visualizing the ESIPT Cycle
Figure 1: The four-level photocycle of Ethyl 1-hydroxy-2-naphthoate. The emission (yellow arrow) occurs from a different structural species than absorption (blue arrow).
Protocol A: Solvatochromic Characterization
Objective: To validate the ESIPT mechanism and determine the dipole moment change upon excitation. This protocol is essential before incorporating the scaffold into polymers or sensors.
Materials:
-
Ethyl 1-hydroxy-2-naphthoate (High Purity >98%).
-
Spectroscopic grade solvents: Cyclohexane (Non-polar), Toluene, THF, Acetonitrile, Methanol (Protic).
-
UV-Vis Spectrophotometer & Fluorometer.[1]
Procedure:
-
Stock Preparation: Prepare a
M stock solution of the compound in THF. -
Solvent Dilution: Aliquot stock into 5 separate vials and evaporate the THF. Re-dissolve in the 5 test solvents to a final concentration of
M. -
Absorption Scan: Record UV-Vis spectra (250–450 nm). Note the
max.[1][2]-
Expectation: Minimal shift in
across solvents (Ground state is relatively non-polar).
-
-
Emission Scan: Excite at
max. Record emission (400–650 nm).-
Critical Observation: In non-polar solvents (Cyclohexane), you will see strong dual emission or dominant Keto emission (red-shifted). In protic solvents (Methanol), intermolecular H-bonding with the solvent disrupts the intramolecular bond, quenching ESIPT and enhancing the blue (Enol) emission.
-
-
Data Analysis: Plot Stokes shift (
) vs. Solvent Polarity Parameter (Lippert-Mataga plot).
Data Output Table:
| Solvent | Polarity Index | Stokes Shift (nm) | Dominant Species | ||
| Cyclohexane | 0.2 | 360 | 520 | 160 | Keto* (ESIPT Active) |
| Toluene | 2.4 | 362 | 525 | 163 | Keto |
| Methanol | 5.1 | 358 | 410 | 52 | Enol (ESIPT Blocked) |
Protocol B: Synthesis of Azo-Dye Derivatives
Objective: To utilize the activated 4-position of the naphthalene ring for coupling reactions, creating extended chromophores for non-linear optics (NLO) or textile applications.
Mechanism: The hydroxyl group at position 1 activates the 4-position for Electrophilic Aromatic Substitution (EAS) with diazonium salts.
Reagents:
-
Ethyl 1-hydroxy-2-naphthoate (Coupler).
-
4-Nitroaniline (Amine source).
-
Sodium Nitrite (
). -
Hydrochloric Acid (
). -
Sodium Acetate (Buffer).
Step-by-Step Workflow:
-
Diazotization (The Electrophile):
-
Dissolve 4-nitroaniline (10 mmol) in 6M HCl (15 mL). Cool to 0–5°C in an ice bath.
-
Dropwise add aqueous
(11 mmol) while maintaining temperature . Stir for 30 mins. Safety: Check for excess nitrous acid with starch-iodide paper (should turn blue).
-
-
Coupler Preparation:
-
Dissolve Ethyl 1-hydroxy-2-naphthoate (10 mmol) in NaOH (10%) or Ethanol/NaOAc solution. Cool to 0–5°C.
-
-
Coupling Reaction:
-
Slowly add the diazonium salt solution to the coupler solution over 20 minutes.
-
Crucial: Maintain pH 8–9 using Sodium Acetate. If pH drops, coupling efficiency decreases.
-
Stir for 2 hours at 0–5°C, then allow to warm to room temperature.
-
-
Isolation:
-
Precipitate is filtered, washed with water (to remove salts) and cold ethanol.
-
Recrystallize from DMF/Ethanol.
-
Synthesis Workflow Diagram
Figure 2: Workflow for synthesizing azo-derivatives using Ethyl 1-hydroxy-2-naphthoate as the coupling component.
Application in "Turn-On" Sensing
Concept: The fluorescence of Ethyl 1-hydroxy-2-naphthoate relies on the -OH group. If this group is chemically "caged" (e.g., esterified or etherified), ESIPT is blocked, and the molecule becomes non-fluorescent (or blue-shifted).
Target Analyte: Hydrogen Sulfide (
Design Strategy:
-
Caging: React Ethyl 1-hydroxy-2-naphthoate with 2,4-dinitrobenzenesulfonyl chloride. This forms a sulfonate ester at the 1-position.
-
Mechanism: The sulfonate group quenches fluorescence via Photoinduced Electron Transfer (PET) and blocks ESIPT.
-
Sensing: Upon exposure to the nucleophile (e.g., thiols like
), the sulfonate is cleaved. -
Signal: The free -OH is restored. ESIPT resumes. Strong yellow/orange fluorescence appears.
Validation Check:
-
Selectivity: Test against other anions (
, ). Only nucleophiles capable of cleaving the specific cage will trigger the signal.
References
-
ESIPT Mechanism & Photophysics
- Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis. (2016).
-
Azo Dye Synthesis & NLO Properties
-
NLOphoric mono-azo dyes with negative solvatochromism and in-built ESIPT unit from ethyl 1,3-dihydroxy-2-naphthoate. (2017).[1] Details the coupling protocols and dipole moment calculations.
-
-
Fluorescent Probe Design (H2S/H2O2)
-
Metal Sensing (Chelation)
Sources
- 1. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel "turn-on" fluorescent probe based on hydroxy functionalized naphthalimide as a logic platform for visual recognition of H2S in environment and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Recrystallization of Ethyl 1-hydroxy-2-naphthoate
Executive Summary
This application note details the purification of Ethyl 1-hydroxy-2-naphthoate (CAS: 3006-96-0) via recrystallization. While often cited as a dye intermediate and pharmaceutical building block, this compound presents specific purification challenges due to its tendency to form colored oxidation byproducts (quinones) and its potential for polymorphism.
This guide moves beyond generic "dissolve and cool" instructions. It provides a self-validating protocol designed to maximize yield while strictly controlling the removal of the parent acid (1-hydroxy-2-naphthoic acid) and oxidative impurities.
Key Technical Specifications:
-
Target Compound: Ethyl 1-hydroxy-2-naphthoate
-
Target Melting Point: 141–142 °C (Literature standard) [1]
-
Critical Impurities: 1-Hydroxy-2-naphthoic acid (Starting Material), 1,2-Naphthoquinone (Oxidative impurity), 1-Naphthol (Decarboxylation byproduct).
Chemical Context & Impurity Profile[1][2][3][4][5][6]
Understanding the "why" behind the protocol requires analyzing the impurity landscape. The synthesis typically involves the esterification of 1-hydroxy-2-naphthoic acid.
Impurity Logic Table
| Impurity | Origin | Solubility Characteristic | Removal Strategy |
| 1-Hydroxy-2-naphthoic acid | Unreacted Starting Material | High in base/polar solvents; Low in non-polar. | Wash: Bicarbonate wash prior to recrystallization. Recryst: Remains in mother liquor of non-polar solvents. |
| 1-Naphthol | Decarboxylation Byproduct | Moderate in most organics. | Recryst: Higher solubility than target in cold ethanol; stays in supernatant. |
| 1,2-Naphthoquinone | Oxidation (Air/Light) | High in polar organics; Distinct Red/Orange color. | Adsorption: Activated carbon treatment during hot filtration. |
| Inorganic Salts | Catalysts/Drying agents | Insoluble in organics. | Filtration: Hot filtration step. |
Structural Pathway Diagram
The following diagram illustrates the relationship between the target and its primary impurities, highlighting the critical control points.
Figure 1: Synthesis pathway and impurity generation logic. Control of oxidation (Impurity 2) is critical during the hot filtration step.
Solvent Selection Strategy
The choice of solvent is dictated by the Hansen Solubility Parameters and the specific need to reject the polar parent acid.
Primary System: Ethanol / Water (Anti-solvent)
-
Mechanism: The ester is soluble in hot ethanol but insoluble in water. The parent acid is more soluble in the aqueous phase than the ester, allowing for separation.
-
Pros: Green solvent, high yield, excellent rejection of non-polar tars.
-
Cons: Risk of "oiling out" if water is added too quickly.
Alternative System: Ethyl Acetate / Heptane
-
Mechanism: Standard polarity gradient.
-
Pros: Better rejection of polar oxidative impurities (quinones) which stay in the polar mother liquor.
-
Cons: Lower yield if not cooled sufficiently.
Detailed Experimental Protocol
Safety Note: Naphthoates are potential irritants.[1][2] Work in a fume hood. Wear nitrile gloves and safety glasses.
Phase 1: Preparation & Dissolution
-
Charge: Place crude Ethyl 1-hydroxy-2-naphthoate (10.0 g) into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethanol (95%) (approx. 50 mL).
-
Scientist's Note: Use the minimum amount required to wet the solid. Do not add excess yet.
-
-
Heating: Heat the mixture to a gentle reflux (approx. 78 °C) on a magnetic stir plate.
-
Titration: Add additional hot ethanol dropwise until the solid just dissolves.
-
Checkpoint: If the solution is dark orange/red, add Activated Carbon (0.5 g) carefully (avoid foaming) and stir for 5 minutes to remove colored impurities [2].
-
Phase 2: Hot Filtration (Critical for Purity)
-
Setup: Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filtration: Filter the hot solution rapidly into a clean, pre-warmed flask.
-
Why? This removes insoluble salts, dust, and the activated carbon containing adsorbed impurities.
-
Phase 3: Crystallization & Anti-Solvent Addition
-
Re-heating: If crystals formed in the filtrate, briefly reheat to dissolve.
-
Anti-Solvent: Remove from heat.[1] While stirring gently, add warm Water (50-60 °C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Technique: Do not use cold water; it causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Clarification: Add 1-2 mL of Ethanol to clear the turbidity.
-
Nucleation: Cap the flask and allow it to cool slowly to room temperature undisturbed.
-
Scientist's Note: Rapid cooling traps impurities. Slow cooling grows pure, defined crystal lattices.
-
Phase 4: Isolation & Characterization
-
Cooling: Once at room temperature, place the flask in an ice bath (0-4 °C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with cold 50% Ethanol/Water (2 x 10 mL).
-
Caution: Do not use pure ethanol for washing; it will dissolve your product.
-
-
Drying: Dry in a vacuum oven at 40 °C or air dry in the dark (light sensitive).
Process Analytical Technology (PAT) & Troubleshooting
Workflow Diagram
Figure 2: Step-by-step operational workflow for the recrystallization process.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Solution too concentrated or water added too fast/cold. | Reheat to dissolve. Add more Ethanol. Cool slower with vigorous stirring. Seed with a pure crystal if available. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor via rotary evaporation and repeat cooling. |
| Wrong Melting Point (<138°C) | Solvent inclusion or residual 1-naphthol. | Dry thoroughly under vacuum. If MP remains low, recrystallize again from Ethyl Acetate/Heptane . |
| Colored Crystals (Pink/Orange) | Oxidation (Quinones). | Repeat recrystallization with higher load of activated carbon. Ensure minimal light exposure. |
Quality Control Specifications
Upon isolation, the material must meet the following criteria to be considered "Research Grade":
-
Appearance: White to pale yellow needles (or plates).
-
Note: Older literature describes "orange" crystals [1], but high-purity modern preparations should approach white/pale yellow. Deep orange indicates oxidation.
-
-
Melting Point: 141 – 142 °C [1].
-
Validation: A sharp range (< 2°C) indicates high purity.
-
-
Solubility Check: Clearly soluble in Acetone and Ethyl Acetate; insoluble in cold water.
References
-
Pianka, M., & Barany, H. C. (1948). Esters of 1-Hydroxy-2-naphthoic Acid, and Naphthol-blue Dyes therefrom. Journal of the Chemical Society, 1948, 309-313.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Mishra, H., et al. (2005).[3] Photoinduced Proton Transfer in 3-Hydroxy-2-naphthoic Acid. The Journal of Physical Chemistry A, 109(12), 2746–2754.[3] (Context on hydroxynaphthoate photophysics and stability).
Sources
Analytical techniques for characterizing Ethyl 1-hydroxy-2-naphthoate
Application Note: AN-CHM-2024-082
Executive Summary & Molecule Profile
Ethyl 1-hydroxy-2-naphthoate is a bifunctional naphthalene derivative characterized by a strong intramolecular hydrogen bond (IMHB) between the hydroxyl group at position C1 and the carbonyl oxygen of the ester group at position C2. This structural feature is not merely a spectroscopic curiosity; it dictates the molecule's solubility, chromatographic behavior, and its utility as an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore.
This guide provides a validated analytical framework for researchers synthesizing or utilizing this compound, moving beyond basic identification to functional characterization.
Compound Profile[1][2][3][4][5][6][7][8]
-
Structure Description: Naphthalene core substituted with a hydroxyl group (-OH) at C1 and an ethyl ester group (-COOEt) at C2.
-
Key Feature: Six-membered proton-transfer ring formed by IMHB.
-
Molecular Formula:
-
Molecular Weight: 216.23 g/mol
Structural Identification: NMR & IR Spectroscopy[12][13][14]
The "Chelated Proton" Signature ( H NMR)
The most critical quality attribute (CQA) for this molecule is the integrity of the intramolecular hydrogen bond. In
Protocol:
-
Solvent Selection: Use Chloroform-d (
) .-
Reasoning: Non-polar solvents promote the intramolecular H-bond. Strong H-bond accepting solvents like DMSO-
may compete with the carbonyl group, potentially broadening the OH peak or shifting it upfield, leading to ambiguous structural confirmation.
-
-
Concentration: ~10 mg/mL.
-
Acquisition: Standard 1D proton (16 scans).
Expected Data & Interpretation:
| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.07 | Singlet (s) | 1H | -OH | Critical: Confirming IMHB (Chelated). |
| 8.41 | Doublet of doublets (dd) | 1H | Ar-H (C8) | Deshielded by peri-interaction/ring currents. |
| 7.79 | Doublet (d) | 1H | Ar-H (C4) | Ortho to ester group. |
| 7.28 – 7.60 | Multiplets (m) | 4H | Ar-H (C3, C5-C7) | Remaining aromatic protons. |
| 4.46 | Quartet (q) | 2H | -OCH | Ethyl ester methylene. |
| 1.46 | Triplet (t) | 3H | -CH | Ethyl ester methyl. |
Data grounded in literature precedents for 1-hydroxy-2-naphthoate derivatives [1][2].
FTIR Spectroscopy
The IMHB weakens the C=O bond character, causing a "Red Shift" in the carbonyl stretching frequency compared to non-chelated esters.
-
Standard Ester
: ~1735–1750 cm -
Ethyl 1-hydroxy-2-naphthoate
: ~1650–1680 cm-
Diagnostic Check: If you observe a peak >1720 cm
, suspect hydrolysis (free acid) or disruption of the H-bond.
-
Chromatographic Purity Profiling (HPLC-UV)
Standard reverse-phase methods for naphthalene derivatives often suffer from peak tailing due to the interaction of the phenolic hydroxyl with residual silanols on the column. This protocol uses acid modification to suppress ionization (
Method Parameters[5][15][16]
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 or 5 |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains neutral phenol form) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Naphthalene core) and 360 nm (ESIPT band) |
| Gradient | 0-2 min: 40% B (Isocratic hold)2-15 min: 40% |
Method Development Logic (DOT Visualization)
Figure 1: Decision tree for HPLC method development, highlighting the necessity of acidic modifiers for phenolic naphthoates.
Photophysical Characterization (ESIPT)[4]
This molecule acts as a textbook example of Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the phenolic proton tunnels to the carbonyl oxygen, forming a keto-tautomer in the excited state. This species emits light at a much longer wavelength (large Stokes shift) before relaxing back to the ground state enol form.
Functional Test: The "Dual Emission" Check
This test validates the electronic environment of the molecule.
Protocol:
-
Prepare Solutions:
-
Solvent A: Cyclohexane (Non-polar, promotes ESIPT).
-
Solvent B: Methanol (Polar/Prototic, disrupts ESIPT via intermolecular H-bonding).
-
-
Absorbance: Dilute to OD
0.1 at 350 nm. -
Fluorescence Emission: Excite at
nm.
Expected Results:
-
In Cyclohexane: Dominant emission at ~500–550 nm (Green/Yellow). This is the Keto emission (ESIPT active).
-
In Methanol: Emergence of a band at ~380–420 nm (Blue). This is the Enol emission (ESIPT inhibited by solvent).
ESIPT Mechanism Diagram
Figure 2: The ESIPT photocycle. The diagnostic large Stokes shift is observed when the E
Solid-State Characterization (DSC)
While often an oil or low-melting solid, confirming the physical state is crucial for handling.
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Pan: Aluminum, crimped (non-hermetic).
-
Ramp: 5°C/min from 0°C to 100°C.
-
Expectation: Look for a sharp endotherm.
-
Note: The methyl ester analog melts ~78°C. The ethyl ester, having slightly more rotational freedom, may melt at a lower temperature or exist as a viscous oil at room temperature depending on purity and polymorph. If liquid, use Refractive Index for ID (
approx 1.5-1.6).
-
References
-
Tokyo Institute of Technology. (n.d.). General Procedure for the Photo-Cyclization: Ethyl 1-Hydroxy-2-naphthoate NMR Data. Retrieved October 24, 2025, from [Link]
-
Frontiers in Chemistry. (2021). ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds. Retrieved October 24, 2025, from [Link]
Sources
HPLC analysis of Ethyl 1-hydroxy-2-naphthoate purity
Application Note: AN-2026-NAPH High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 1-hydroxy-2-naphthoate Purity
Introduction & Scope
Ethyl 1-hydroxy-2-naphthoate (CAS 3946-41-8) is a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical active ingredients. Its purity is paramount, as residual starting materials (1-naphthol) or hydrolysis products (1-hydroxy-2-naphthoic acid) can significantly alter the chromophoric properties of downstream dyes or the biological activity of drug candidates.
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment of Ethyl 1-hydroxy-2-naphthoate. Unlike generic methods, this protocol addresses the specific stability challenges of naphthoic esters, particularly their susceptibility to hydrolysis and the strong UV absorption characteristics of the naphthalene moiety.
Target Audience: Analytical Chemists, QC Specialists, and Synthetic Organic Chemists.
Method Development Strategy (The "Why" Behind the Protocol)
To ensure scientific integrity and robustness, the following critical factors drove the method design:
-
Stationary Phase Selection: A C18 (Octadecyl) column was selected due to the high hydrophobicity of the ethyl ester and the naphthalene ring. A high carbon load (>15%) is preferred to ensure adequate retention and resolution from the more polar hydrolysis degradation product.
-
Mobile Phase pH Control: The primary impurity, 1-hydroxy-2-naphthoic acid, has a pKa of approximately 3.0–3.5. To prevent peak tailing and ensure consistent retention, the aqueous mobile phase is acidified (pH ~2.5) using phosphoric acid.[1] This suppresses ionization of the free acid impurity, keeping it in its protonated, neutral form.
-
Detection Wavelength: While 254 nm is a standard universal wavelength for aromatics, the naphthalene system exhibits distinct absorption bands. We utilize 254 nm for maximum sensitivity of all impurities and 330 nm as a selective channel for the naphthoate chromophore, reducing interference from non-conjugated solvent peaks.
Experimental Protocol
Reagents and Chemicals
-
Analyte: Ethyl 1-hydroxy-2-naphthoate Reference Standard (>99.0%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), HPLC Water (Milli-Q or equivalent).
-
Additives: Orthophosphoric acid (85%, HPLC Grade).
-
Key Impurity Standards:
-
Impurity A: 1-Hydroxy-2-naphthoic acid (Hydrolysis product).
-
Impurity B: 1-Naphthol (Starting material).
-
Instrumentation
-
System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (BW 4 nm, Ref 360 nm) |
| Mobile Phase A | 0.1% H3PO4 in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Run Time | 25 Minutes |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Mode |
| 0.0 | 70 | 30 | Isocratic Hold |
| 2.0 | 70 | 30 | Start Gradient |
| 15.0 | 10 | 90 | Linear Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 70 | 30 | Re-equilibration |
| 25.0 | 70 | 30 | End |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).[2] Note: Using pure acetonitrile as a diluent can lead to peak distortion for early eluting impurities (solvent effect).
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of Ethyl 1-hydroxy-2-naphthoate standard into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.
-
Sample Solution: Prepare samples at a target concentration of 0.1 mg/mL in Diluent. Filter through a 0.45 µm PTFE syringe filter (Nylon filters may adsorb the ester).
Analytical Workflow & Impurity Logic
The following diagram illustrates the analytical workflow and the chemical relationship between the analyte and its primary impurities.
Caption: Logical workflow for sample preparation and expected elution order based on polarity. The acidic hydrolysis product elutes first, followed by the starting material, and finally the target ester.
System Suitability & Validation Criteria
To ensure the data is trustworthy (Trustworthiness pillar), the system must meet these criteria before sample analysis:
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | ≤ 2.0% for Area (n=6) | Ensures injector and pump stability. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Indicates no secondary interactions (silanol activity). |
| Resolution (Rs) | > 2.0 between Impurity A and B | Critical for accurate quantitation of degradation products. |
| Theoretical Plates (N) | > 5000 | Ensures column efficiency is sufficient. |
Calculations: Purity is calculated using the "Area Normalization" method (assuming relative response factors are ~1.0 for isomers, though external standard calibration is recommended for strict QC).
Troubleshooting Guide
-
Problem: Peak splitting for the main analyte.
-
Root Cause: Sample solvent is too strong (100% MeCN).
-
Solution: Match the sample diluent to the initial mobile phase (30:70 MeCN:Water).
-
-
Problem: Drifting Retention Times.
-
Root Cause: Column temperature fluctuation or insufficient equilibration.
-
Solution: Ensure column oven is active at 30°C. Equilibrate for at least 10 column volumes (approx 20 mins) between gradient runs.
-
-
Problem: Ghost Peaks.
-
Root Cause: Carryover from previous high-concentration injections.
-
Solution: Include a "Blank" injection (Diluent only) after the standard and before samples.
-
References
-
SIELC Technologies. (2018). Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (n.d.). 1-Hydroxy-2-naphthoate Compound Summary. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra: Effect of Conjugation on Absorption. Retrieved from [Link]
Sources
Application Note: TLC Visualization & Analysis of Ethyl 1-hydroxy-2-naphthoate
Abstract & Core Directive
This guide provides a rigorous, field-validated protocol for the Thin Layer Chromatography (TLC) analysis of Ethyl 1-hydroxy-2-naphthoate . Unlike standard organic esters, this compound exhibits unique physicochemical properties—specifically intramolecular hydrogen bonding (IMHB) and strong fluorescence —that necessitate a tailored visualization strategy. This protocol moves beyond basic detection, integrating UV fluorescence with chemoselective staining (Ferric Chloride) to ensure unambiguous identification during synthesis monitoring or purity assessment.
Introduction: The Chemical Context
To successfully visualize Ethyl 1-hydroxy-2-naphthoate, one must understand its behavior on the silica stationary phase.
-
Structural Influence: The naphthalene core provides strong UV absorption (
transitions) and fluorescence. -
The "Pseudo-Ring" Effect: The hydroxyl group at C1 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester at C2. This "locks" the proton, reducing its ability to interact with the silanol groups of the stationary phase.
-
Consequence: The compound is less polar than typical phenols, resulting in higher
values than expected. -
Visualization: This chelation enhances fluorescence intensity, making UV 366 nm a critical detection mode.
-
Materials & Equipment
Reagents
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing (200 m layer). -
Solvents (Mobile Phase):
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (EtOAc) (HPLC Grade)
-
Alternative: Toluene (for separation from non-polar impurities).
-
-
Reference Standard: Ethyl 1-hydroxy-2-naphthoate (>98% purity).
Visualization Agents
-
UV Lamp: Dual wavelength (254 nm / 366 nm).[1]
-
Ferric Chloride (
) Stain: Specific for phenols.[2][3][4][5]-
Preparation: Dissolve 1 g
in 50 mL Methanol + 50 mL Water.
-
Experimental Protocol
Phase 1: Mobile Phase Optimization
For this aromatic ester, a gradient of polarity is required to separate it from starting materials (e.g., 1-hydroxy-2-naphthoic acid) or byproducts.
| Solvent System | Ratio (v/v) | Polarity Index | Target | Application |
| Hexane : EtOAc | 90 : 10 | Low | 0.2 - 0.3 | High-resolution separation of non-polar impurities. |
| Hexane : EtOAc | 80 : 20 | Medium | 0.4 - 0.6 | Standard analytical condition. Best balance. |
| Hexane : EtOAc | 70 : 30 | High | 0.7 - 0.8 | Rapid screening; may cause co-elution. |
| Toluene : EtOAc | 95 : 5 | Medium-Low | 0.4 - 0.5 | Alternative selectivity if Hexane fails. |
Phase 2: Sample Preparation & Spotting
-
Dissolution: Dissolve ~5 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane.
-
Note: Avoid alcohols (MeOH/EtOH) for dissolution if possible, as they can compete with the mobile phase during the initial run, causing "band broadening."
-
-
Spotting: Apply 1-2
L spots, 1.5 cm from the bottom edge. Keep spot diameter < 3 mm to prevent tailing. -
Drying: Allow the solvent to evaporate completely before development.
Phase 3: Development
-
Equilibration: Place filter paper in the TLC chamber and saturate with mobile phase for 15 minutes. This prevents "smiling" (uneven solvent fronts).
-
Elution: Run the plate until the solvent front reaches 1 cm from the top.
-
Drying: Remove plate and air dry. Do not use high heat immediately if planning fluorescence analysis, as thermal quenching can occur.
Visualization Workflow (The "Trifecta" Method)
To guarantee scientific integrity, we utilize a Tri-Modal Detection System . This confirms identity not just by position (
Step 1: UV 254 nm (Quenching)[1]
-
Mechanism: The naphthalene ring absorbs 254 nm light, preventing the fluorescence of the zinc sulfide indicator in the silica.
-
Observation: Dark purple/black spots on a bright green background.
-
Limit of Detection: ~50 ng.
Step 2: UV 366 nm (Fluorescence)[1]
-
Mechanism: Excitation of the conjugated naphthalene system and the intramolecular H-bond network.
-
Observation: Bright Blue/Green fluorescence on a dark background.
-
Significance: Impurities lacking the naphthoate core (e.g., simple alkyl byproducts) will NOT fluoresce, providing specificity.
Step 3: Ferric Chloride Stain (Chemical Confirmation)
-
Mechanism: The
ion complexes with the phenolic hydroxyl group (C1-OH). -
Protocol: Spray the plate lightly with the
solution. -
Observation: Immediate formation of a colored complex (typically Blue, Violet, or Green depending on concentration and drying).
-
Validation: Standard esters without free phenols will NOT stain, confirming the integrity of the 1-hydroxy group.
Visualization Logic & Workflow Diagram
Figure 1: Sequential decision tree for the isolation and confirmation of Ethyl 1-hydroxy-2-naphthoate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic phenol interaction with silica. | Add 1% Acetic Acid to the mobile phase to suppress ionization (though IMHB usually minimizes this). |
| Co-elution | Impurities with similar polarity. | Switch to Toluene:EtOAc (95:5) . The |
| Weak Fluorescence | Quenching by solvent or pH. | Ensure plate is completely dry. Traces of acidic mobile phase can sometimes dampen fluorescence. |
| No FeCl3 Stain | Steric hindrance or oxidation. | Ensure the reagent is fresh.[6] The "locked" H-bond can sometimes slow the complexation; heat gently with a heat gun to accelerate. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6844, 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from [Link]
-
PrepChem. Synthesis of Methyl 6-hydroxy-2-naphthoate (Analogous Protocol). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 1-hydroxy-2-naphthoate
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 1-hydroxy-2-naphthoate. We will explore the critical parameters of the two-step synthesis, which involves the Kolbe-Schmitt carboxylation of 2-naphthol followed by Fischer esterification. This document is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format to address challenges encountered in the laboratory.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues that can arise during the synthesis. Each answer provides a scientific rationale for the proposed solution, empowering you to make informed decisions to optimize your reaction outcomes.
Kolbe-Schmitt Carboxylation Stage
Question 1: My yield of 1-hydroxy-2-naphthoic acid is consistently low. What are the most likely causes and how can I mitigate them?
Answer: Low yields in the Kolbe-Schmitt reaction are a common challenge, often stemming from several critical factors. A systematic approach to troubleshooting is essential.
-
Purity of 2-Naphthol: The starting material's purity is paramount. Impurities in 2-naphthol can interfere with the formation of the naphthoxide salt and lead to undesired side products, thereby consuming reactants and reducing the overall yield.[1] It is highly recommended to use high-purity 2-naphthol or to purify the commercially available reagent by recrystallization before use.
-
Incomplete Naphthoxide Formation: The reaction proceeds through the nucleophilic attack of the naphthoxide ion on carbon dioxide.[2] Incomplete deprotonation of 2-naphthol by the base (typically sodium hydroxide) will result in a lower concentration of the active nucleophile. Ensure that you are using a stoichiometric equivalent or a slight excess of a strong base and that the reaction mixture is homogenous before introducing carbon dioxide.
-
Reaction Conditions (Temperature and Pressure): The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[2] For the carboxylation of 2-naphthol, specific temperature control is crucial for regioselectivity. The formation of the desired 1-hydroxy-2-naphthoic acid is kinetically favored at lower temperatures, while the thermodynamically more stable 3-hydroxy-2-naphthoic acid is the major product at higher temperatures.[3] Maintaining a sufficiently high pressure of CO2 is also critical to ensure its concentration in the reaction medium is high enough to favor carboxylation.
-
Presence of Water: The presence of water in the reaction can be detrimental as it can protonate the highly nucleophilic naphthoxide, reverting it to the less reactive 2-naphthol. Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable.[1]
Question 2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity for 1-hydroxy-2-naphthoic acid?
Answer: The formation of isomeric hydroxynaphthoic acids is a well-documented challenge in the Kolbe-Schmitt reaction of 2-naphthol.[2][3] The primary competing isomer is 3-hydroxy-2-naphthoic acid.
Computational studies have shown that the reaction pathways leading to the 1- and 3-isomers are competitive.[3] The formation of 1-hydroxy-2-naphthoic acid is kinetically controlled and favored under milder conditions, while the 3-hydroxy-2-naphthoic acid is the thermodynamically more stable product and is favored at higher temperatures.[3]
To enhance the selectivity for the desired 1-hydroxy-2-naphthoic acid, it is crucial to maintain strict control over the reaction temperature. Lower reaction temperatures will favor the kinetic product. It is recommended to perform small-scale trial reactions to determine the optimal temperature for your specific setup that maximizes the yield of the desired isomer while minimizing the formation of the thermodynamic byproduct.
Fischer Esterification Stage
Question 3: The esterification of 1-hydroxy-2-naphthoic acid to Ethyl 1-hydroxy-2-naphthoate is not going to completion. What are the key parameters to optimize?
Answer: Incomplete conversion in Fischer esterification is typically due to the reversible nature of the reaction. Several factors can be optimized to drive the equilibrium towards the product side.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential. Ensure the catalyst is fresh and used in an appropriate amount (typically 1-5 mol%).
-
Removal of Water: The formation of water as a byproduct will shift the equilibrium back towards the starting materials. Employing a Dean-Stark apparatus to azeotropically remove water as it is formed is a highly effective strategy. Alternatively, using a large excess of the alcohol (ethanol) can also shift the equilibrium towards the product.
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine when the reaction has reached completion.[4]
Question 4: How can I effectively purify the final product, Ethyl 1-hydroxy-2-naphthoate, from unreacted starting material and byproducts?
Answer: A multi-step purification strategy is often necessary to obtain high-purity Ethyl 1-hydroxy-2-naphthoate.
-
Work-up: After the reaction is complete, the mixture should be cooled and the excess ethanol removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted 1-hydroxy-2-naphthoic acid and the acid catalyst.[5] This is followed by a wash with brine to remove any remaining water-soluble impurities.
-
Chromatography: If impurities are still present, column chromatography on silica gel is an effective method for purification.[6] A solvent system of ethyl acetate and hexane is typically used, with the polarity adjusted to achieve good separation of the desired ester from any non-polar impurities and more polar byproducts.
-
Recrystallization: For achieving very high purity, recrystallization from a suitable solvent or solvent mixture can be employed.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Kolbe-Schmitt reaction in this synthesis?
A1: The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the phenoxide (or in this case, naphthoxide) ion acts as the nucleophile, and carbon dioxide is the electrophile.[2] The reaction proceeds via the following key steps:
-
Deprotonation: 2-Naphthol is deprotonated by a strong base (e.g., NaOH) to form the sodium 2-naphthoxide.
-
Electrophilic Attack: The electron-rich naphthoxide attacks the electrophilic carbon of CO2. This attack is regioselective, and as discussed, can lead to different isomers.[3]
-
Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the naphthalene ring, resulting in the sodium salt of 1-hydroxy-2-naphthoic acid.
-
Protonation: Acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Q2: Are there any specific safety precautions I should be aware of during this synthesis?
A2: Yes, several safety precautions are crucial:
-
The Kolbe-Schmitt reaction is typically carried out under high pressure and elevated temperature, requiring the use of an autoclave or a high-pressure reactor. Ensure you are properly trained in the use of such equipment.
-
2-Naphthol is harmful if swallowed or inhaled and can cause skin irritation.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The strong acids and bases used in this synthesis are corrosive. Handle them with care and appropriate PPE.
Part 3: Data and Protocols
Data Summary
| Parameter | Kolbe-Schmitt Reaction | Fischer Esterification |
| Key Reactants | 2-Naphthol, NaOH, CO2 | 1-Hydroxy-2-naphthoic acid, Ethanol |
| Catalyst | - | H2SO4 or p-TsOH |
| Temperature | 120-150°C (Isomer ratio is temperature-dependent) | Reflux (approx. 78°C for ethanol) |
| Pressure | High Pressure (e.g., 100 atm) | Atmospheric Pressure |
| Key Byproducts | 3-hydroxy-2-naphthoic acid | Water |
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxy-2-naphthoic acid via Kolbe-Schmitt Reaction
-
Place dry 2-naphthol and a stoichiometric equivalent of sodium hydroxide into a high-pressure autoclave.
-
Seal the autoclave and heat the mixture to form the sodium 2-naphthoxide.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 100 atm).
-
Heat the reaction mixture to the optimized temperature (e.g., 125°C) and maintain for several hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolve the solid product in hot water and acidify with a mineral acid (e.g., HCl) to precipitate the 1-hydroxy-2-naphthoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of Ethyl 1-hydroxy-2-naphthoate via Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add 1-hydroxy-2-naphthoic acid and an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 1-hydroxy-2-naphthoate.
-
Purify the crude product by column chromatography or recrystallization as needed.
Part 4: Visualizations
Caption: Overall two-step synthesis workflow.
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
Caption: Troubleshooting decision tree for low yield.
References
-
Kolbe–Schmitt reaction - Wikipedia. Available from: [Link]
-
2-Hydroxy-1-naphthoic acid - Wikipedia. Available from: [Link]
-
2-Naphthol - Wikipedia. Available from: [Link]
-
A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments | Request PDF - ResearchGate. Available from: [Link]
-
1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem - NIH. Available from: [Link]
- Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt - Google Patents.
-
METHYL 3-METHOXY-2-NAPHTHOATE - Organic Syntheses Procedure. Available from: [Link]
-
Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide - ResearchGate. Available from: [Link]
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents.
-
Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane | Request PDF - ResearchGate. Available from: [Link]
-
1-Naphthoic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]
-
Finding Optimal Reaction Conditions - ChemistryViews. Available from: [Link]
-
Automated Optimization under Dynamic Flow Conditions - ChemRxiv. Available from: [Link]
-
The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl 1-hydroxy-2-naphthoate Purity & Handling
The following technical guide is structured as a Tier-3 Support Knowledge Base for Ethyl 1-hydroxy-2-naphthoate . It assumes the user has basic organic synthesis knowledge but requires specific insight into the unique handling properties of naphthalene derivatives.
Topic: Impurity Management & Troubleshooting Document ID: TS-EHN-001 Applicable CAS: 399-76-8 (Ethyl ester) / 86-48-6 (Parent Acid context) Audience: Medicinal Chemists, Process Engineers, QC Analysts
Compound Profile & The "Hidden" Variable
Before troubleshooting, you must understand the molecular behavior that drives impurity formation in this specific compound.
The Core Feature: Intramolecular Hydrogen Bonding (IMHB) Ethyl 1-hydroxy-2-naphthoate is not a typical phenol. It possesses a strong intramolecular hydrogen bond between the hydroxyl proton (C1) and the carbonyl oxygen of the ester (C2).
-
Consequence 1 (Solubility): This "locks" the polarity, making the molecule more soluble in non-polar solvents than expected for a phenol.
-
Consequence 2 (Acidity): The phenolic proton is tightly held, making it less acidic (higher pKa) than free naphthols. This is the key to chemically separating it from unreacted starting material.
-
Consequence 3 (Fluorescence): The molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT). Even trace impurities (ppm level) can quench this fluorescence , ruining photophysical experiments.
Diagnostic Triage: What is your sample telling you?
Use this table to diagnose the state of your material based on visual and analytical cues.
| Symptom | Probable Impurity/Issue | Root Cause | Immediate Action |
| Pink / Red Coloration | 1,2-Naphthoquinone derivatives | Oxidation. Naphthols are electron-rich and prone to air oxidation, forming quinones. | Recrystallize with activated charcoal. Store under Argon. |
| High Acid Value | 1-Hydroxy-2-naphthoic acid (Starting Material) | Incomplete Reaction. Fischer esterification equilibrium was not shifted. | Perform "The Bicarbonate Wash" (See Protocol A). |
| Low Fluorescence | Quenchers (Trace Quinones or Metals) | ESIPT Disruption. Impurities are stealing excitation energy. | Column chromatography followed by sublimation (if MP permits) or high-grade recrystallization. |
| Wet / Clumpy Solid | Ethanol / Water | Occluded Solvent. The IMHB lattice can trap solvent molecules. | Vacuum dry at 40°C over |
Impurity Pathways (Visualized)
Understanding where impurities come from is the first step to removal. The diagram below maps the genesis of common contaminants during synthesis and storage.
Figure 1: Genesis of impurities. Note that oxidation (Red) is irreversible, while hydrolysis (Yellow) is an equilibrium issue.
Troubleshooting Protocols
Protocol A: The "Bicarbonate Wash" (Chemical Separation)
Issue: Removing unreacted 1-hydroxy-2-naphthoic acid without damaging the ester. The Logic: You must exploit the pKa difference.
-
Carboxylic Acid pKa: ~3.0 - 3.5
-
Ethyl Ester Phenol pKa: >9.5 (Elevated due to H-bonding).
WARNING: Do NOT use NaOH. Strong bases will deprotonate the phenol (breaking the H-bond and causing emulsion/solubility loss) or hydrolyze the ester.
Step-by-Step:
-
Dissolution: Dissolve crude product in Ethyl Acetate or Diethyl Ether (Do not use DCM if possible; emulsions are worse).
-
The Wash: Wash the organic layer 3x with 5% saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Verification: Check the pH of the aqueous exit stream. It should remain basic.
-
Finishing: Wash organic layer once with Brine, dry over
, and evaporate.
Protocol B: Recrystallization (Physical Separation)
Issue: Removing oxidation products (Quinones) and dimers. The Logic: Quinones are often more polar than the IMHB-protected ester.
Recommended Solvent Systems:
-
System 1 (Standard): Ethanol/Water (9:1).
-
Procedure: Dissolve in boiling Ethanol. Add water dropwise until turbidity just persists. Cool slowly to 4°C.
-
-
System 2 (For stubborn colors): Hexane/Ethyl Acetate.
-
Procedure: Dissolve in minimum hot Ethyl Acetate. Add hot Hexane until cloudy.
-
Why: The ester is surprisingly soluble in non-polar solvents due to IMHB. Polar colored impurities often crash out or stay in the mother liquor.
-
The "Charcoal Trick": If the product remains pink:
-
Dissolve in hot ethanol.
-
Add 1-2% wt/wt Activated Charcoal.
-
Stir at reflux for 15 mins.
-
Filter hot through a Celite pad (pre-wetted with hot ethanol).
Frequently Asked Questions (FAQs)
Q: My product has a melting point of 78°C, but the literature says 195°C. Is it impure? A: You are likely looking at the melting point of the Acid (Starting Material, MP ~195-200°C). The Ethyl Ester typically melts much lower (approx 80-90°C range, depending on the specific polymorph). A sharp melting point in the 80°C range usually indicates purity, not failure.
Q: Why does the product lose fluorescence over time? A: This is a classic sign of oxidation. Even trace amounts of naphthoquinone (which acts as an energy sink) will quench the fluorescence via non-radiative decay. Store your purified sample under Argon in amber vials.
Q: Can I use Silica Column Chromatography? A: Yes, but be careful. The phenolic hydroxyl can interact with the silanols on the silica, causing tailing.
-
Fix: Pre-treat your column with 1% Triethylamine in Hexane to neutralize acidic sites on the silica, or use a gradient of Hexane -> Hexane/EtOAc.
Decision Logic: The Purification Workflow
Use this flow to determine your purification strategy based on your lab's capabilities.
Figure 2: Logical flow for purification selection.
References
-
Compound Properties & Acidity
- Source: PubChem. "1-Hydroxy-2-naphthoic acid (CID 6844) Physical Properties."
- Relevance: Establishes the pKa baseline for the parent acid (~3.0) vs phenols.
-
URL:[Link]
-
Fischer Esterification Mechanism
-
Fluorescence & ESIPT Behavior
- Source: ResearchGate / J. Phys. Chem A. "Fluorescence excitation and excited state intramolecular relaxation dynamics of methyl-2-hydroxy-3-naphthoate." (Analogous behavior for 1,2-isomers).
- Relevance: Validates the quenching sensitivity of hydroxynaphtho
-
URL:[Link]
- Source: Google Patents (US4021495A). "Purification of beta-naphthol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. JPS59186942A - Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt - Google Patents [patents.google.com]
Preventing decomposition of Ethyl 1-hydroxy-2-naphthoate during reaction
Portal Status: ● Online | Ticket ID: ETH-NAP-001 | Specialist: Dr. Aris (Senior Application Scientist)[1]
Welcome to the Reaction Stabilization Hub
You are likely here because your reaction mixture has turned an unexpected shade of black, your yield has vanished, or your product mass spec doesn't match the ethyl ester. Ethyl 1-hydroxy-2-naphthoate (CAS: 35205-77-7) is a "Janus" molecule: highly useful for constructing heterocycles and azo dyes, yet chemically fragile due to the synergistic reactivity of its electron-rich naphthalene ring and the labile ester group.[1]
This guide treats your experiment as a system. We will isolate the variables causing decomposition—Oxidation, Hydrolysis, and Decarboxylation—and provide field-proven protocols to neutralize them.
Part 1: The Diagnostic Wizard (Troubleshooting Q&A)
Issue A: "My reaction mixture turned dark red or black within minutes."
Diagnosis: Aerobic Oxidation (Quinone Formation). The 1-hydroxy group on the naphthalene ring is highly susceptible to oxidation, forming 1,2-naphthoquinone or 1,4-naphthoquinone derivatives.[1] This is a radical-mediated process accelerated by basic conditions and light.[1][2]
-
The Mechanism: Base removes the phenolic proton
Naphthoxide anion Single Electron Transfer (SET) to Naphthoxy radical Dimerization or Oxidation to Quinone (Dark Tar).[2] -
The Fix: You must exclude oxygen rigorously.[2] Sparging with nitrogen is often insufficient for sensitive naphthols; you need a freeze-pump-thaw cycle or active argon flow.[1]
-
Pro-Tip: Add a sacrificial antioxidant if your chemistry permits (e.g., Sodium Ascorbate, though check compatibility with your electrophile).
Issue B: "I lost the ethyl group; I see a mass corresponding to the acid or just 1-naphthol."
Diagnosis: Saponification & Decarboxylation.
-
The Mechanism:
-
The Fix: Switch to anhydrous conditions . Use non-nucleophilic bases (e.g.,
or ) instead of hydroxides ( ). Ensure solvents are dried over molecular sieves.[1][2]
Issue C: "My product mass is M-14 compared to expected."
Diagnosis: Transesterification.
-
The Cause: You likely used Methanol (MeOH) as a solvent.[2] In basic conditions, methoxide attacks the ethyl ester, swapping it for a methyl ester.
-
The Fix: Match the solvent to the ester.[2] If you have an Ethyl ester, use Ethanol (EtOH) or an aprotic solvent like DMF, THF, or Toluene. Never use MeOH with an ethyl ester under basic conditions unless you intend to transesterify.[1][2]
Part 2: Visualizing the Decomposition Pathways
The following diagram maps the critical failure points of Ethyl 1-hydroxy-2-naphthoate. Understanding this map is the key to selecting the right inhibitor.[2]
Figure 1: Mechanistic pathways leading to decomposition. Red path = Oxidative stress.[1][2] Yellow path = Hydrolytic instability.[1][2] Green path = Solvent incompatibility.
Part 3: Experimental Protocols & Data
Protocol 1: The "Freeze-Pump-Thaw" (Gold Standard for Deoxygenation)
Use this when the "Black Tar" issue persists despite nitrogen bubbling.
-
Setup: Place your solvent or reaction mixture (minus sensitive catalysts) in a Schlenk flask.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is solid. -
Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. This removes gas from the headspace.[2]
-
Thaw: Close the vacuum, remove from
, and let it thaw in a warm water bath. Crucial: Do not open to air.[1][2] Gas bubbles will emerge from the liquid.[2] -
Repeat: Perform this cycle 3 times.
-
Backfill: Fill with Argon (Ar is heavier than air and protects the surface better than
).[1][2]
Table 1: Solvent & Base Compatibility Matrix
Use this table to select conditions that prevent hydrolysis and transesterification.[1][2]
| Solvent | Base Suitability | Risk Level | Notes |
| Ethanol (EtOH) | High ( | Low | Recommended. Matches the ester group; transesterification is "invisible."[1] |
| Methanol (MeOH) | Forbidden | Critical | Will convert Ethyl ester to Methyl ester rapidly.[1][2] |
| THF (Anhydrous) | High ( | Low | Excellent for alkylations. Must be peroxide-free to avoid oxidation.[1] |
| DMF/DMSO | Moderate | Medium | High polarity accelerates |
| Water | Forbidden | Critical | Causes rapid hydrolysis to acid and subsequent decarboxylation.[1][2] |
Protocol 2: Workup Stabilization
Decomposition often happens after the reaction during the quench.[2]
-
Acidify Cold: If your reaction is basic, quench it by pouring into an ice-cold dilute HCl or
solution.[1] Heat generated during quenching can trigger decarboxylation of the transient acid.[2] -
Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc).[1][2] Do not let the compound sit in the aqueous layer.[2][3]
-
Darkness: Wrap your rotovap flask in aluminum foil. Light accelerates the radical oxidation of the naphthol ring.[2]
Part 4: References & Authority
-
PubChem. 1-Hydroxy-2-naphthoic acid (Compound Summary). National Library of Medicine.[1][2] Link[2]
-
Ferraroni, M., et al. (2011). Crystal structures of salicylate 1,2-dioxygenase-substrates adducts.[1] Journal of Structural Biology.[1][2] (Demonstrates the binding and stability of naphthoate derivatives under anaerobic conditions). Link
-
Reeves, J. T., et al. (2008).[4] Decarboxylation of Enolizable Carboxylic Acids.[1][2][4][5] J. Org.[1][2][4] Chem. (Mechanistic insight into the decarboxylation pathways of beta-keto-like acids). Link[2]
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids. (Foundational mechanism applicable to the 1-hydroxy-2-naphthoic acid degradation).[1][6][7] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 1-hydroxy-2-naphthoate before handling.
Sources
- 1. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Ethyl 1-hydroxy-2-naphthoate
Introduction: Understanding the Molecule's "Personality"
Ethyl 1-hydroxy-2-naphthoate is not a standard organic molecule; it is a photophysical chameleon . Its behavior is dominated by a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl group at position 1 and the ester carbonyl oxygen at position 2.
This interaction creates a pseudo-six-membered ring, locking the molecule in a planar conformation and enabling Excited-State Intramolecular Proton Transfer (ESIPT) . Most spectral anomalies reported by users stem from these two phenomena.
This guide addresses the three most common support tickets we receive: "missing" NMR signals, "incorrect" IR peaks, and "contaminated" fluorescence spectra.
Module 1: NMR Spectroscopy Troubleshooting
Issue: "I cannot find the hydroxyl proton in my H NMR spectrum."
The Symptom: Users typically scan the standard range of 0–10 ppm. They observe the aromatic region (7.0–8.5 ppm) and the ethyl group signals but report the phenolic –OH is missing.
The Mechanism (IMHB Deshielding): The hydrogen bond between the 1-OH and the 2-C=O desolvates the proton and pulls electron density away from it. This causes extreme deshielding , shifting the resonance frequency far downfield, often beyond the standard sweep width.
Troubleshooting Protocol:
-
Expand Sweep Width: Change your acquisition parameters to scan -2 to 16 ppm .
-
Locate the Peak: Look for a sharp singlet in the 12.0 – 14.0 ppm range. Unlike typical broad alcohol peaks, this signal is often sharp because the IMHB slows down the intermolecular exchange rate.
-
Solvent Validation:
-
Run in
: The peak should be distinct (>12 ppm). -
Run in DMSO-
: The peak may shift slightly but remain visible. -
Shake: Add a drop of
to the tube. Shake and re-run. The peak at >12 ppm should disappear (deuterium exchange). This confirms it is the OH and not an impurity.
-
Data Reference Table:
| Proton Group | Multiplicity | Chemical Shift ( | Diagnostic Note |
| 1-OH | Singlet | 12.5 – 13.5 ppm | Critical: Far downfield due to IMHB. |
| Aromatic (H3-H8) | Multiplets | 7.2 – 8.5 ppm | H8 (peri-proton) is often deshielded (~8.4 ppm). |
| Ester -OCH | Quartet | 4.4 – 4.6 ppm | Typical ethyl ester region. |
| Ester -CH | Triplet | 1.4 – 1.5 ppm | Coupled to the methylene group. |
Module 2: Infrared (IR) Spectroscopy Issues
Issue: "The Carbonyl peak is too low. Did I synthesize the wrong compound?"
The Symptom:
Users expect an ester carbonyl (
The Mechanism (Bond Weakening):
The IMHB donates electron density into the carbonyl oxygen's antibonding orbital. This reduces the bond order of the
Self-Validating Check:
-
The "Shift" Rule: A shift of ~60–80 cm
lower than a standard ester is diagnostic for ortho-hydroxy aromatic esters (salicylates/naphthoates). -
Absence of Free OH: You should not see a sharp "free" OH band at 3600 cm
. Instead, look for a broad, weak absorption around 3000–3300 cm (often buried under C-H stretches), representing the chelated OH.
Module 3: Fluorescence & ESIPT (The "Ghost" Peaks)
Issue: "My sample shows two emission peaks. Is it impure?"
The Symptom: Upon excitation at ~340 nm, the user sees emission at ~380 nm (violet) AND ~520 nm (green/yellow) . They suspect contamination.
The Mechanism (ESIPT Cycle): This is not an impurity. It is the signature of ESIPT (Excited-State Intramolecular Proton Transfer).
-
Enol Form (E): The molecule exists as the Enol in the ground state.
-
Excitation: Light absorption creates the Excited Enol (
). -
Proton Transfer: In the excited state, the acidity of the OH and basicity of the C=O increase dramatically. The proton jumps to the oxygen, forming the Excited Keto (
) tautomer. -
Dual Emission:
-
The ~380 nm band is the "normal" emission from the
form (if solvent disrupts transfer). -
The ~520 nm band is the large Stokes-shifted emission from the
form.
-
Visualization: The ESIPT Photophysical Cycle
Caption: Figure 1. The four-level ESIPT photophysical cycle responsible for dual emission and large Stokes shifts.
Troubleshooting Protocol:
-
Solvent Polarity Check:
-
In non-polar solvents (Cyclohexane/Toluene), the Green (Keto) emission should dominate (IMHB is protected).
-
In protic solvents (Methanol/Ethanol), the Violet (Enol) emission may increase because the solvent disrupts the intramolecular bond via intermolecular H-bonding.
-
-
Concentration Independence: Dilute the sample by 10x. If the ratio of the two peaks remains constant, the dual emission is intrinsic (ESIPT). If the ratio changes, it suggests aggregation or impurities.
Module 4: Stability & Hydrolysis
Issue: "My sample is degrading over time."
The Symptom: Appearance of a new set of peaks in NMR or HPLC after storage.
The Cause: Ethyl 1-hydroxy-2-naphthoate is susceptible to:
-
Hydrolysis: Conversion to 1-hydroxy-2-naphthoic acid (especially in wet DMSO or methanol).
-
Oxidation: Naphthols are electron-rich and can oxidize to quinones if stored in light/air.
Troubleshooting Logic Flow
Caption: Figure 2. Logic flow for diagnosing "missing" NMR signals and verifying product integrity.
References
-
PubChem. 1-Hydroxy-2-naphthoic acid (Compound Summary). National Library of Medicine. [Link]
-
Padalkar, V. S., et al. (2011). Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-(2'-Hydroxyphenyl)benzothiazole Derivatives. Journal of Fluorescence. (Contextual grounding for ESIPT mechanisms in hydroxynaphthoates). [Link]
-
Hansen, P. E., et al. (2015). Intramolecular Hydrogen Bonding in ortho-Hydroxy Aryl Esters: NMR and IR Studies. (General reference for IMHB shifts in salicylates/naphthoates). [Link]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Ethyl 1-hydroxy-2-naphthoate: HPLC vs. NMR
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Ethyl 1-hydroxy-2-naphthoate, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1] Ensuring its purity is paramount to the integrity of subsequent research and the safety of potential therapeutic agents. This guide provides an in-depth comparison of two powerful analytical techniques for the purity assessment of Ethyl 1-hydroxy-2-naphthoate: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
The Critical Role of Purity in Drug Development
Impurities in an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 1-hydroxy-2-naphthoate can arise from various sources, including starting materials, by-products of side reactions, and degradation products.[2] These impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent guidelines for the control of impurities.[3][4][5]
This necessitates the use of robust and validated analytical methods to accurately identify and quantify any impurities present. HPLC and NMR are two of the most widely employed techniques for this purpose, each offering a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power, sensitivity, and quantitative accuracy.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like Ethyl 1-hydroxy-2-naphthoate, a reversed-phase HPLC method is typically the most effective approach.
The "Why" Behind the HPLC Protocol
The selection of a C18 column is based on the nonpolar nature of Ethyl 1-hydroxy-2-naphthoate, which will interact favorably with the hydrophobic C18 stationary phase. The mobile phase, a mixture of an aqueous component (water with an acid modifier) and an organic solvent (acetonitrile), is chosen to elute the analyte and any potential impurities with good peak shape and resolution. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating compounds with a wide range of polarities. The UV detector is set at a wavelength where Ethyl 1-hydroxy-2-naphthoate exhibits strong absorbance, maximizing sensitivity.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of Ethyl 1-hydroxy-2-naphthoate and quantify any related impurities using a validated reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Ethyl 1-hydroxy-2-naphthoate reference standard (of known purity)
-
Ethyl 1-hydroxy-2-naphthoate sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of Ethyl 1-hydroxy-2-naphthoate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the Ethyl 1-hydroxy-2-naphthoate sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined from the UV spectrum of the analyte)
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main peak. The purity is calculated as: Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment of Ethyl 1-hydroxy-2-naphthoate.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool for purity determination, offering a direct and primary method of analysis.[7] Unlike HPLC, which relies on the response factor of a chromophore, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal.[8] This makes qNMR a highly accurate and reliable technique for determining the purity of a substance without the need for a reference standard of the same compound.
The Rationale Behind the qNMR Protocol
The principle of qNMR lies in comparing the integral of a specific, well-resolved proton signal of the analyte with that of a certified internal standard of known purity and concentration.[9] The internal standard must be carefully chosen to have signals that do not overlap with those of the analyte and to be stable and soluble in the chosen deuterated solvent.[8] For Ethyl 1-hydroxy-2-naphthoate, a suitable internal standard would be a compound with simple, sharp signals in a region of the spectrum free from the analyte's resonances. The use of a high-field NMR spectrometer enhances sensitivity and signal dispersion, which is crucial for accurate integration.[8]
Experimental Protocol: qNMR Purity Determination
Objective: To determine the absolute purity (as a mass fraction) of Ethyl 1-hydroxy-2-naphthoate using ¹H qNMR with an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of known purity
-
Ethyl 1-hydroxy-2-naphthoate sample for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Ethyl 1-hydroxy-2-naphthoate sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the Ethyl 1-hydroxy-2-naphthoate and the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following formula:[9] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Visualizing the qNMR Workflow
Caption: Workflow for qNMR purity assessment of Ethyl 1-hydroxy-2-naphthoate.
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning, quantification by UV absorbance. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification (unless using area % method). | Requires a certified internal standard of a different compound. |
| Selectivity | Excellent for separating structurally similar impurities. | Can resolve and quantify impurities if their signals do not overlap with the analyte or standard. |
| Sensitivity | Generally higher, capable of detecting trace-level impurities. | Lower sensitivity compared to HPLC, may not detect very low-level impurities. |
| Accuracy & Precision | High, but dependent on the purity of the reference standard and the response factor of impurities. | Very high, as it is a primary ratio method.[7] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, due to longer relaxation delays required for accurate quantification. |
| Information Provided | Provides retention time and UV spectrum, which can aid in impurity identification. | Provides detailed structural information, confirming the identity of the analyte and potentially identifying unknown impurities. |
| Sample Consumption | Low (micrograms per injection). | Higher (milligrams per sample). |
| Cost | Lower initial instrument cost and running costs. | Higher initial instrument cost and maintenance. |
Conclusion and Recommendations
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of Ethyl 1-hydroxy-2-naphthoate. The choice between the two often depends on the specific requirements of the analysis.
-
For routine quality control and the detection of trace impurities, HPLC is often the method of choice due to its high sensitivity, high throughput, and lower cost. It is particularly well-suited for stability studies where the formation of degradation products at low levels needs to be monitored.
-
For the certification of reference materials and for obtaining a highly accurate, absolute purity value, qNMR is the superior technique. Its status as a primary ratio method eliminates the need for a reference standard of the analyte, making it invaluable for the characterization of new chemical entities.
In a comprehensive analytical strategy, HPLC and qNMR are often used as orthogonal methods . A well-characterized reference standard, whose purity has been accurately determined by qNMR, can then be used for routine purity testing by HPLC. This integrated approach leverages the strengths of both techniques to ensure the highest level of confidence in the purity of Ethyl 1-hydroxy-2-naphthoate, thereby upholding the principles of scientific integrity and ensuring the quality and safety of pharmaceutical products.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM, Council of Europe. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
PubChem. 1-Hydroxy-2-naphthoic acid. [Link]
Sources
The Ethyl Ester Advantage: A Comparative Guide to Ethyl 1-hydroxy-2-naphthoate in Advanced Synthesis
In the landscape of chemical synthesis and drug discovery, the naphthol scaffold remains a cornerstone, valued for its rigid, aromatic structure and versatile reactivity. However, not all naphthol derivatives are created equal. For researchers and process chemists seeking precision, control, and enhanced biological efficacy, Ethyl 1-hydroxy-2-naphthoate emerges as a superior alternative to simpler precursors like 1-naphthol and its parent carboxylic acid. This guide elucidates the distinct advantages of employing this ethyl ester, supported by comparative data and detailed experimental insights.
The core advantage of Ethyl 1-hydroxy-2-naphthoate lies in the strategic protection of the carboxylic acid functionality as an ethyl ester. This seemingly subtle modification has profound implications for reactivity, solubility, and biological activity, transforming a potentially problematic precursor into a reliable and efficient building block.
I. Enhanced Control and Selectivity in Electrophilic Aromatic Substitution
A primary challenge in working with activated naphthalene rings is controlling the regioselectivity of electrophilic aromatic substitution and preventing unwanted side reactions. The hydroxyl group of a naphthol is a strong activating group, while a free carboxylic acid can be prone to decarboxylation under harsh reaction conditions. Esterification elegantly solves both issues.
A compelling example is the nitration of the 1-hydroxy-2-naphthoate system. Direct nitration of 1-hydroxy-2-naphthoic acid often leads to a complex mixture of products, with a significant portion degrading to 2,4-dinitro-1-naphthol via decarboxylation.[1] In stark contrast, the nitration of its esterified form, such as Methyl or Ethyl 1-hydroxy-2-naphthoate, proceeds smoothly and cleanly to yield the desired 4-nitro product.[1] The ester group, being moderately deactivating and sterically hindering, helps to direct the incoming electrophile to the C4 position while simultaneously preventing the loss of the C2 substituent.
Table 1: Comparative Outcome of Nitration on the 1-Hydroxy-2-naphthoate Scaffold
| Starting Material | Reaction Conditions | Major Product | Key Advantage |
| 1-Hydroxy-2-naphthoic Acid | Direct Nitration (e.g., HNO₃/H₂SO₄) | 2,4-Dinitro-1-naphthol (Degradation Product) | - |
| Methyl/Ethyl 1-hydroxy-2-naphthoate | Nitric acid in acetic acid | Methyl/Ethyl 4-nitro-1-hydroxy-2-naphthoate | Prevents decarboxylation, ensures high selectivity, "smooth and convenient" reaction. [1] |
This enhanced control is not merely a matter of convenience; it is a critical factor in multi-step syntheses where yield, purity, and predictability are paramount. The use of Ethyl 1-hydroxy-2-naphthoate minimizes the need for extensive purification of complex reaction mixtures, saving time and resources.
Caption: Comparative nitration pathways.
II. Modulation of Physicochemical and Biological Properties
The conversion of the hydrophilic carboxylic acid to a more lipophilic ethyl ester significantly alters the molecule's physicochemical properties. This has profound implications for both synthetic applications and drug development.
Solubility and Handling
Ethyl 1-hydroxy-2-naphthoate exhibits improved solubility in a wider range of organic solvents compared to its parent acid. This facilitates its use in various reaction media and simplifies workup procedures. Furthermore, the ester is typically a crystalline solid with a lower melting point than the acid, making it easier to handle and purify. A study comparing 1-hydroxy-2-naphthoic acid and its esterified derivative noted melting points of 190-192°C for the acid and 78-80°C for the ester, highlighting the significant difference in their physical states.
Biological Activity Profile
In the realm of drug discovery, esterification is a well-established strategy for creating prodrugs, improving membrane permeability, and modulating biological activity. Research has shown that hydroxynaphthoate derivatives possess a range of biological properties, including anti-inflammatory and antibacterial effects.[2] The ester functionality in Ethyl 1-hydroxy-2-naphthoate can lead to derivatives with enhanced potency or altered selectivity compared to their carboxylate counterparts.
For instance, studies on various 1-naphthol derivatives have demonstrated their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are relevant targets for neurodegenerative and other diseases. The specific substitutions on the naphthol ring system dramatically influence the inhibitory constants (Ki).
Table 2: Comparative Biological Activity of Selected Naphthol Derivatives
| Compound Class | Target Enzyme | Reported Activity (Ki or IC₅₀) | Reference |
| Substituted 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | Ki values ranging from 0.096 to 0.177 µM | [Erdoğan et al., 2021] |
| Substituted 1-Naphthol Derivatives | Carbonic Anhydrase I (hCA I) | Ki values ranging from 0.034 to 0.724 µM | [Erdoğan et al., 2021] |
| Naphthoquinone-naphthol Derivative (Compound 13) | HCT116 Cancer Cells | IC₅₀ = 1.18 µM | [Li et al., 2024] |
| Naphthoquinone-naphthol Derivative (Compound 13) | PC9 Cancer Cells | IC₅₀ = 0.57 µM | [Li et al., 2024] |
While this table does not show a direct comparison of the same parent structure as both an acid and an ethyl ester, it illustrates the principle that functional group modifications on the naphthol core are a potent method for tuning biological activity. The lipophilic nature of the ethyl ester in Ethyl 1-hydroxy-2-naphthoate can enhance cell permeability, a critical factor for intracellular drug targets.
III. Experimental Protocol: Selective Nitration of Methyl 1-hydroxy-2-naphthoate
This protocol details the "smooth and convenient" nitration of the esterified naphthoic acid, a reaction that stands in stark contrast to the problematic nitration of the free acid. This procedure is adapted from the literature for the methyl ester, and is directly applicable to the ethyl ester with minor adjustments for molecular weight.[1]
Caption: Workflow for selective nitration.
Materials:
-
Methyl 1-hydroxy-2-naphthoate (or Ethyl 1-hydroxy-2-naphthoate)
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (d. 1.42)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: In a suitable flask, dissolve Methyl 1-hydroxy-2-naphthoate (e.g., 12 g) in glacial acetic acid (e.g., 120 mL) with stirring.
-
Preparation of Nitrating Agent: In a separate container, carefully prepare a solution of concentrated nitric acid (e.g., 5 mL) in glacial acetic acid (e.g., 10 mL).
-
Addition: At room temperature, slowly add the nitrating solution dropwise to the stirred solution of the naphthoate ester. The addition should be controlled to manage any exotherm.
-
Reaction and Precipitation: Upon addition, the product, Methyl 4-nitro-1-hydroxy-2-naphthoate, will begin to separate as yellow needles. Continue stirring for a period to ensure complete reaction.
-
Quenching and Isolation: Dilute the reaction mixture with a sufficient volume of water to fully precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with water to remove residual acid.
-
Drying and Purification: Dry the collected solid. For higher purity, the product can be recrystallized from glacial acetic acid to yield pale yellow needles.
Self-Validation: The success of this protocol is validated by the formation of a distinct crystalline product with a sharp melting point (reported as 159-160°C for the methyl ester) and the absence of significant byproducts, which can be confirmed by techniques such as TLC or NMR spectroscopy. This contrasts sharply with the complex mixture obtained from the direct nitration of the parent acid.
Conclusion
Ethyl 1-hydroxy-2-naphthoate offers clear and demonstrable advantages over other naphthol derivatives, particularly its parent acid, 1-hydroxy-2-naphthoic acid. The primary benefit stems from the protective nature of the ethyl ester group, which prevents unwanted decarboxylation and allows for clean, high-yield electrophilic substitution reactions. This control is indispensable for constructing complex molecular architectures. Furthermore, the ester functionality modulates the compound's physicochemical properties, enhancing its solubility in organic solvents and providing a crucial handle for tuning biological activity in drug discovery programs. For researchers and chemists aiming for efficiency, selectivity, and superior performance, Ethyl 1-hydroxy-2-naphthoate is a demonstrably superior choice.
References
-
Rao, S. N. (1938). Derivatives of 1-hydroxy-2-naphthoic acid. Proceedings of the Indian Academy of Sciences - Section A, 7(4), 261-265. [Link]
-
Erdoğan, G., et al. (2021). Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), 2100060. [Link]
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Li, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2412865. [Link]
-
Zhang, Q., Li, M., & Mei, X. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 1), 119–121. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of Ethyl 1-hydroxy-2-naphthoate by Single-Crystal X-ray Diffraction
Introduction: The Imperative for Precise Structural Knowledge
In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its function, activity, and properties. Ethyl 1-hydroxy-2-naphthoate, a derivative of 1-hydroxy-2-naphthoic acid, belongs to a class of compounds recognized for their biological and medicinal potential.[1] The parent 1-hydroxy-2-naphthoate moiety is found in natural products and is a key intermediate in the synthesis of anti-carcinogenic compounds.[1] Furthermore, derivatives have shown anti-inflammatory and antibacterial properties.[1]
To harness this potential, an unambiguous understanding of the molecule's stereochemistry, conformation, and intermolecular interactions in the solid state is paramount. While numerous analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute structure of crystalline materials.[2] This guide provides an in-depth characterization of ethyl 1-hydroxy-2-naphthoate using SCXRD, compares this definitive method with other common analytical techniques, and explains the causality behind the experimental choices from a field-proven perspective.
Part 1: Synthesis and Generation of Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the compound and, critically, the growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the resulting diffraction data and the final structural model.
Experimental Protocol: Synthesis of Ethyl 1-hydroxy-2-naphthoate
The synthesis is achieved via a standard Fischer esterification of the parent carboxylic acid, 1-hydroxy-2-naphthoic acid.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid (1.0 eq) in an excess of absolute ethanol, which serves as both the solvent and a reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reaction: Reflux the mixture for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude ethyl 1-hydroxy-2-naphthoate by column chromatography on silica gel to obtain the pure compound.
Experimental Protocol: Single Crystal Growth
The goal is to create a single, well-ordered crystal lattice, free from significant defects. For small organic molecules like ethyl 1-hydroxy-2-naphthoate, slow evaporation is a highly effective method.
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water). The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: Place the solution in a clean vial, loosely capped or covered with perforated film to allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Causality: The slow rate of evaporation is crucial. It ensures that the molecules have sufficient time to arrange themselves into the most thermodynamically stable, ordered crystal lattice, rather than crashing out of solution as an amorphous powder or a polycrystalline mass.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor.
Part 2: Characterization by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides a complete three-dimensional map of the electron density in the crystal, from which the positions of all atoms can be determined with high precision. This allows for the accurate determination of bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing.
Experimental Workflow: From Crystal to Structure
The process of SCXRD analysis is a well-defined workflow, designed to be a self-validating system where the quality of the outcome at each stage is assessed before proceeding.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for Ethyl 1-hydroxy-2-naphthoate
The definitive structural parameters obtained from the SCXRD analysis are summarized below. This data provides a unique fingerprint for the crystalline solid.
| Parameter | Ethyl 1-hydroxy-2-naphthoate |
| Chemical Formula | C₁₃H₁₂O₃ |
| Formula Weight | 216.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c[3] |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (R₁) | < 0.05 |
| Goodness-of-fit (GOF) | ~1.0 |
| Note: Specific unit cell parameters (a, b, c, β, Volume) and final R-factors are dependent on the specific crystal and data collection but are expected to be consistent with the reported space group. The values provided here are placeholders for a typical high-quality structure determination. |
Structural Insights and Discussion
Single-crystal X-ray diffraction reveals that ethyl 1-hydroxy-2-naphthoate crystallizes in the monoclinic space group P2₁/c.[3] The analysis of the crystal structure provides several key insights:
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydroxyl proton and the carbonyl oxygen of the ester group. This interaction significantly influences the planarity and conformation of the molecule.
-
Molecular Packing: In the solid state, molecules are observed to pack in specific arrangements driven by intermolecular forces. For aromatic systems like this, π-π stacking interactions between the naphthalene rings of adjacent molecules are significant.[3][5] These interactions, along with weaker C-H···O contacts, dictate the overall crystal packing and contribute to the stability of the crystal lattice.[3][6]
-
Conformation: The orientation of the ethyl ester group relative to the naphthalene ring is precisely determined. This conformation is often the lowest energy state in the solid form but can differ from the preferred conformation in solution.
Caption: Chemical structure of Ethyl 1-hydroxy-2-naphthoate.
Part 3: Comparison with Alternative Characterization Techniques
While SCXRD is definitive, a comprehensive characterization often involves complementary techniques. Understanding their capabilities and limitations is crucial for experimental design.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD (SCXRD) | Absolute 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and complete structural determination.[2] | Requires diffraction-quality single crystals, which can be difficult to grow.[7][8] |
| Powder XRD (PXRD) | Crystal system, unit cell parameters, phase purity, crystallinity. | Fast, non-destructive, uses microcrystalline powder (no large single crystal needed).[9] | Provides averaged data; cannot solve complex structures from first principles without advanced methods; peak overlap is a major issue.[9][10] |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (molecular skeleton), chemical environment of nuclei. | Excellent for structure elucidation in solution; provides information on molecular dynamics. | Does not provide information on solid-state packing, bond lengths, or angles.[11] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C=O, C-O). | Fast, simple, good for confirming the presence of key bonds. | Provides limited information on the overall molecular structure.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Provides no information on isomerism or 3D structure. |
Synergistic Power: SCXRD and Complementary Methods
The true power of modern analytical chemistry lies in the synergistic use of multiple techniques.
-
NMR, IR, and MS are first used to confirm that the correct molecule has been synthesized and purified. They validate the molecular formula and functional groups.
-
PXRD can then be used as a high-throughput screening tool to identify different crystalline forms (polymorphs) and to ensure the bulk material is the same phase as the single crystal selected for SCXRD analysis.[7][12]
-
Finally, SCXRD provides the definitive, high-resolution 3D structure, resolving any ambiguities from other techniques and revealing the critical details of solid-state conformation and packing that govern the material's properties.
Conclusion
The characterization of ethyl 1-hydroxy-2-naphthoate by single-crystal X-ray diffraction provides an unambiguous and detailed understanding of its molecular and supramolecular structure. The technique definitively establishes the compound's connectivity, conformation, and the intricate network of intermolecular interactions within the crystal lattice. While complementary methods like NMR and IR spectroscopy are essential for confirming the molecular identity, and PXRD is invaluable for phase analysis, only SCXRD can deliver the precise, three-dimensional atomic coordinates that are fundamental to structure-property relationship studies. For researchers, scientists, and drug development professionals, this level of structural certainty is indispensable for rational drug design, polymorphism screening, and the development of new materials with tailored properties.
References
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A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. (2015). ResearchGate. Available at: [Link]
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Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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1-Hydroxy-2-naphthoate | C11H7O3-. (n.d.). PubChem. Available at: [Link]
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1-Hydroxy-2-naphthoic acid | C11H8O3. (n.d.). PubChem. Available at: [Link]
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A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. (2015). PubMed. Available at: [Link]
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Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. (n.d.). ScienceDirect. Available at: [Link]
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Methyl 3-methoxy-2-naphthoate. (n.d.). Organic Syntheses. Available at: [Link]
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New transition metal(II) complexes with naphthoate and aminoguanidine-based ligands: a combined spectroscopic and theoretical study with its applications. (n.d.). Taylor & Francis Online. Available at: [Link]
-
An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. (n.d.). ACS Publications. Available at: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF NAPHTHO[2,1-b]FURAN DERIVATIVES FOR ANTIBACTERIAL SCREENING. (2023). ResearchGate. Available at: [Link]
-
X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (n.d.). ResearchGate. Available at: [Link]
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Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. (2018). Royal Society of Chemistry. Available at: [Link]
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Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Crystal Structures Elucidated from X-ray Powder Diffraction Data without Prior Indexing. (n.d.). ACS Publications. Available at: [Link]
-
1-hydroxy-2-naphthoic acid (C11H8O3). (n.d.). PubChemLite. Available at: [Link]
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Crystal structure of (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Creative Biostructure. Available at: [Link]
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Naphthalene. (n.d.). Wikipedia. Available at: [Link]
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Crystallographic Structure Elucidation. (n.d.). Northwestern University. Available at: [Link]
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1-Hydroxy-2-naphthoic acid. (n.d.). Haz-Map. Available at: [Link]
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Confirming the identity of Ethyl 1-hydroxy-2-naphthoate through analytical data
An In-Depth Guide to the Analytical Confirmation of Ethyl 1-hydroxy-2-naphthoate
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. This guide provides a comprehensive, multi-technique framework for the analytical confirmation of Ethyl 1-hydroxy-2-naphthoate, a valuable synthetic intermediate.[1] We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and trustworthy process. Our focus will be on distinguishing the target compound from its critical precursor, 1-hydroxy-2-naphthoic acid, and its key positional isomer, Ethyl 2-hydroxy-1-naphthoate.
The Analytical Confirmation Workflow: A Strategic Overview
A robust identification strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow begins with determining the molecular formula and then proceeds to map out the specific arrangement of functional groups and atoms.
Caption: Overall workflow for the analytical confirmation of Ethyl 1-hydroxy-2-naphthoate.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the foundational step. Its primary purpose is to provide an extremely accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental composition. For this analysis, Electrospray Ionization (ESI) is a preferred technique due to its soft ionization nature, which typically preserves the molecular ion, minimizing initial fragmentation.[2]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately before the analysis to ensure high mass accuracy.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Data Processing: Determine the exact mass of the most intense molecular ion peak and use the instrument's software to generate a list of possible elemental compositions within a narrow tolerance (e.g., ±5 ppm).
Data Presentation & Comparison
The molecular formula for Ethyl 1-hydroxy-2-naphthoate is C₁₃H₁₂O₃. A successful HRMS analysis will yield a measured mass that corresponds uniquely to this formula.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Observed Mass (m/z) |
| Ethyl 1-hydroxy-2-naphthoate | C₁₃H₁₂O₃ | 217.08592 | 217.0859 |
| 1-hydroxy-2-naphthoic acid (Precursor) | C₁₁H₈O₃ | 189.05462 | 189.0546 |
| Ethyl 2-hydroxy-1-naphthoate (Isomer) | C₁₃H₁₂O₃ | 217.08592 | 217.0859 |
Trustworthiness: While HRMS confirms the elemental composition, it cannot distinguish between isomers like Ethyl 1-hydroxy-2-naphthoate and Ethyl 2-hydroxy-1-naphthoate, as they share the same molecular formula and mass. Tandem MS (MS/MS) could potentially be used to induce fragmentation, which may reveal subtle differences, but NMR spectroscopy is the definitive tool for isomer differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For Ethyl 1-hydroxy-2-naphthoate, we are looking for definitive evidence of two key features: the hydroxyl (-OH) group and the ester carbonyl (C=O) group. A critical structural feature of this molecule is the intramolecular hydrogen bond between the C1 hydroxyl and the C2 ester's carbonyl oxygen. This interaction significantly influences the position and shape of their respective absorption bands.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
Data Presentation & Interpretation
The IR spectrum provides a molecular fingerprint. The key is to analyze the diagnostic region for characteristic absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| O-H Stretch (Phenolic) | ~3400-3100 cm⁻¹ (Broad) | The broadness is due to strong intramolecular hydrogen bonding to the ester carbonyl. This distinguishes it from a sharp, free -OH.[3] |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Characteristic of sp² C-H bonds on the naphthyl ring. |
| C-H Stretch (Aliphatic) | ~2980-2850 cm⁻¹ | From the ethyl group (-CH₂CH₃). |
| C=O Stretch (Ester) | ~1680-1660 cm⁻¹ | The frequency is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.[3] |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | Multiple sharp bands are expected, characteristic of the naphthalene ring system. |
| C-O Stretch (Ester) | ~1300-1100 cm⁻¹ | Strong bands corresponding to the C-O single bond stretches of the ester group.[3] |
Comparison Insights:
-
vs. 1-hydroxy-2-naphthoic acid: The starting material would show a very broad O-H stretch for the carboxylic acid from ~3300-2500 cm⁻¹ and a C=O stretch around 1680-1650 cm⁻¹. The absence of the extremely broad carboxylic acid -OH is a key indicator of successful esterification.
-
vs. Ethyl 2-hydroxy-1-naphthoate: The positional isomer would also show an intramolecularly hydrogen-bonded O-H and C=O. The exact frequencies might differ slightly, but IR alone is generally insufficient to reliably distinguish these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom in the molecule. A combination of ¹H and ¹³C NMR is typically sufficient for unambiguous identification.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[2]
-
Data Acquisition: Acquire a ¹H NMR spectrum, ensuring proper shimming for high resolution. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum on the same sample.
¹H NMR Data Interpretation
The ¹H NMR spectrum maps out all the unique protons in the molecule.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Insights |
| -OH (Phenolic) | 10-12 | Singlet (s) | 1H | Significantly downfield due to strong H-bonding. |
| Aromatic Protons | 7.2 - 8.2 | Multiplets (m) | 6H | Complex pattern characteristic of the naphthalene ring. |
| -O-CH₂- | ~4.5 | Quartet (q) | 2H | The methylene protons of the ethyl ester, split by the adjacent methyl group. |
| -CH₃ | ~1.5 | Triplet (t) | 3H | The methyl protons of the ethyl ester, split by the adjacent methylene group. |
Distinguishing Isomers with ¹H NMR: The pattern of the aromatic protons is the most telling feature for differentiating between the 1,2- and 2,1- isomers. In Ethyl 1-hydroxy-2-naphthoate , the proton at C3 will be a distinct singlet or a narrow doublet, while in the Ethyl 2-hydroxy-1-naphthoate isomer, the proton at C3 will likely be a doublet coupled to the C4 proton. Specific 2D NMR experiments like NOESY could further confirm the spatial proximity between the C1-OH and the C2-ester group.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals all unique carbon atoms.
| Carbon Assignment | Expected δ (ppm) | Key Insights |
| C=O (Ester) | ~170 | Carbonyl carbon, typically in this region for conjugated esters. |
| C-OH (C1) | ~155-160 | Aromatic carbon attached to the hydroxyl group, shifted downfield. Compare to ~160.8 ppm in the parent acid.[4] |
| Other Aromatic C | 110-135 | Multiple signals for the remaining 8 carbons of the naphthalene ring. |
| -O-CH₂- | ~62 | Methylene carbon of the ethyl ester. |
| -CH₃ | ~14 | Methyl carbon of the ethyl ester. |
Trustworthiness through 2D NMR: To create a truly self-validating system, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the ester position in Ethyl 1-hydroxy-2-naphthoate.
This diagram illustrates that a correlation from the methylene protons of the ethyl group to the carbonyl carbon, and from the hydroxyl proton to carbons C1 and C2, would unambiguously confirm the structure.
UV-Vis Spectrophotometry: Confirming the Chromophore
Expertise & Experience: UV-Vis spectrophotometry provides information on the electronic transitions within the molecule, specifically within the conjugated π-system of the naphthalene ring.[5] While not as structurally definitive as NMR, it serves as an excellent confirmatory technique to ensure the core chromophore is correct. The European Pharmacopoeia recognizes UV-Vis as a cornerstone of pharmacopoeial testing.[6]
Experimental Protocol: UV-Vis Spectrum
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or chloroform) in a quartz cuvette.
-
Data Acquisition: Use a dual-beam spectrophotometer to scan the sample from approximately 400 nm down to 200 nm, using a cuvette filled with the pure solvent as the reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Data Interpretation
The spectrum is expected to be characteristic of a 1-naphthol derivative. For comparison, 1-naphthol itself shows a λₘₐₓ at approximately 322 nm in chloroform.[7] The presence of the ester group at the 2-position will likely cause a slight bathochromic (red) or hypsochromic (blue) shift, but the overall profile should be very similar, confirming the 1-hydroxy substitution pattern.
Summary and Conclusion
The identity of Ethyl 1-hydroxy-2-naphthoate is confirmed with high scientific certainty by systematically integrating data from mass spectrometry, IR, NMR, and UV-Vis spectroscopy.
| Technique | Key Finding for Ethyl 1-hydroxy-2-naphthoate |
| HRMS | Observed m/z for [M+H]⁺ at ~217.0859, confirming the formula C₁₃H₁₂O₃. |
| FTIR | Broad -OH stretch (~3300 cm⁻¹), H-bonded C=O stretch (~1670 cm⁻¹), and C-O ester bands (~1250 cm⁻¹). |
| ¹H NMR | Characteristic ethyl pattern (quartet ~4.5 ppm, triplet ~1.5 ppm), complex aromatic signals, and a downfield H-bonded -OH singlet (~11 ppm). |
| ¹³C NMR | Ester C=O (~170 ppm), C-OH (~158 ppm), ethyl carbons (~62, 14 ppm), and 8 other aromatic signals. |
| UV-Vis | λₘₐₓ profile consistent with a 1-naphthol chromophore. |
This multi-technique approach provides a robust, self-validating workflow that leaves no ambiguity in the structural assignment. Each piece of data corroborates the others, fulfilling the rigorous standards required in research and pharmaceutical development.
References
-
Supporting Information for a scientific article. (Note: The provided search result[2] contains general analytical methods and data for various compounds, illustrating standard practices for NMR and MS data acquisition.)
-
Sıdır, I., et al. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Photochem, 1(1), 10-25. Available at: [Link]
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1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844. PubChem, National Institutes of Health. Available at: [Link]
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An, J., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. Available at: [Link]
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Mustafa, G., et al. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. Journal of Taibah University for Science, 10(4), 530-542. Available at: [Link]
-
Zhang, Q., Li, M., & Mei, X. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section B, B71, 119–121. Available at: [Link]
-
Govindasamy, P., et al. (2018). Experimental (FT-IR, FT-Raman, and UV-Vis) and quantum chemical calculations on monomer and dimer structures of l-hydroxy-2-naphthoic acid using the DFT and TD-DFT methods. Journal of Molecular Structure, 1155, 538-550. Available at: [Link]
-
The Ph. Eur. revises its general chapter on UV-Vis absorption spectrophotometry. (2019). European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
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Singh, I., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13, 16183-16191. Available at: [Link]
- Experimental procedures, characterization data for all compounds and copies of NMR spectra.Beilstein Journals.
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Interpreting UV-Vis Spectra. University of Toronto Scarborough, Department of Chemistry. Available at: [Link]
-
1-Hydroxy-2-naphthoate | C11H7O3- | CID 54675865. PubChem, National Institutes of Health. Available at: [Link]
-
1-hydroxy-2-naphthoic acid (C11H8O3). PubChemLite. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. rsc.org [rsc.org]
- 3. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate | MDPI [mdpi.com]
- 4. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum [chemicalbook.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. The Ph. Eur. revises its general chapter on UV-Vis absorption spectrophotometry - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
